H-Glu-NH2 hcl
Description
Contextualizing the Research Significance of Glutamine Hydrochloride in Biochemical Sciences
L-Glutamine is the most abundant free amino acid in the human body and plays a pivotal role in a wide array of physiological processes. nih.govchemicalbook.commedicalnewstoday.com It serves as a fundamental building block for protein synthesis, a primary energy source for rapidly dividing cells like enterocytes and lymphocytes, and a crucial component in nitrogen transport and acid-base balance. drugbank.comwikipedia.orgsigmaaldrich.com The hydrochloride form, H-Glu-NH2 HCl, provides researchers with a stable and water-soluble version of glutamine, facilitating its use in cell culture media and various biochemical assays. sigmaaldrich.com
The research significance of glutamine hydrochloride is underscored by its application in understanding fundamental cellular processes. It is an essential component of culture media, supporting the growth and viability of a wide range of cell types in vitro. sigmaaldrich.comsigmaaldrich.com This allows scientists to investigate cellular metabolism, signaling pathways, and the effects of various compounds on cell function in a controlled environment. Furthermore, glutamine's role in nucleotide synthesis makes it a key area of study in cancer research, where rapidly proliferating tumor cells exhibit a high demand for this amino acid. ontosight.aifrontiersin.org
Foundational Research Trajectories of Glutamine Metabolism and Its Derivatives
The exploration of glutamine metabolism has a rich history, with early research establishing its central role in nitrogen and carbon metabolism. drugbank.com Scientists discovered that glutamine is synthesized from glutamate (B1630785) and ammonia (B1221849) by the enzyme glutamine synthetase, a process crucial for ammonia detoxification. drugbank.comwikipedia.org Conversely, the enzyme glutaminase (B10826351) hydrolyzes glutamine to glutamate and ammonium (B1175870), providing a source of nitrogen for the synthesis of other amino acids, purines, and pyrimidines. nih.govdrugbank.com
Foundational studies also highlighted the inter-organ transport of glutamine, with skeletal muscle being the primary site of its synthesis and release. nih.govd-nb.info This glutamine is then taken up by various tissues, including the intestines, kidneys, and immune cells, to meet their metabolic demands. drugbank.comwikipedia.org This understanding of glutamine's journey through the body laid the groundwork for investigating its role in various physiological and pathological states.
The development of glutamine derivatives, including hydrochloride salts and dipeptides like L-alanyl-L-glutamine, has been a significant research trajectory. ontosight.airesearchgate.net These derivatives were designed to overcome the instability of glutamine in aqueous solutions, allowing for its effective use in parenteral nutrition and other clinical applications. researchgate.netbioline.org.br Research into these derivatives has expanded our understanding of how to effectively supplement glutamine in various conditions. jafs.com.plsemanticscholar.org
Contemporary Research Imperatives and Future Directions for Glutamine Hydrochloride Studies
Current research on glutamine and its hydrochloride salt is multifaceted, with several key areas of focus. One major imperative is to further elucidate the complex role of glutamine metabolism in cancer. ontosight.aifrontiersin.org While it is known that many cancer cells are "addicted" to glutamine, researchers are now investigating the specific metabolic pathways that are altered and how these can be targeted for therapeutic intervention. frontiersin.org The use of glutamine derivatives in drug delivery systems for targeted cancer therapy is also an active area of research. sigmaaldrich.com
Another critical area of contemporary research is the immunomodulatory role of glutamine. d-nb.info Studies have shown that glutamine is essential for the function of various immune cells, including lymphocytes and macrophages. nih.govdrugbank.com Researchers are exploring how glutamine supplementation, potentially using the hydrochloride form for stability, can enhance immune responses in critically ill patients and those with compromised immune systems. d-nb.infobioline.org.br
Recent investigations have also shed light on the surprising metabolic switch in red blood cell development, where cells shift from breaking down glutamine to synthesizing it. stjude.org This finding opens up new avenues for understanding and potentially treating blood disorders like sickle cell disease and β-thalassemia by modulating glutamine metabolism. stjude.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFNVIRTSLEGO-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Molecular and Structural Characterization of Glutamine Hydrochloride
Spectroscopic Methodologies for Elucidating Glutamine Hydrochloride Structure and Interactions
Spectroscopic techniques are pivotal in defining the three-dimensional structure of glutamine hydrochloride and understanding its behavior in various environments. These methods provide detailed insights into atomic connectivity, molecular mass, and the effects of external stimuli like radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Glutamine Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. msu.edu For glutamine, 1H and 13C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govnih.gov
In 1H NMR of glutamine in a D₂O solvent, distinct signals correspond to the different protons in the molecule. hmdb.ca The chemical shifts (δ) are indicative of the electronic environment of the protons. libretexts.orgyoutube.com For instance, the α-proton (Hα) typically appears at a specific chemical shift, while the β- and γ-protons show their own characteristic resonances. hmdb.ca Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of these signals, providing valuable data on the connectivity of the carbon skeleton. libretexts.org
Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY), can further elucidate the spin systems within the molecule, confirming the assignments of proton signals. nih.gov These advanced techniques are crucial for unambiguously identifying all proton resonances, especially in complex biological samples. nih.gov In vivo 13C NMR spectroscopy has also been employed to measure the rate of glutamine synthesis in the brain, demonstrating the technique's power in studying metabolic pathways. nih.gov
Table 1: Representative 1H NMR Chemical Shifts for L-Glutamine (Note: Data is for L-Glutamine, as specific data for the hydrochloride salt under identical conditions is not readily available. Shifts can vary based on solvent and pH.)
| Proton | Chemical Shift (ppm) | Multiplicity |
| α-H | ~3.78 | Triplet |
| β-H₂ | ~2.14 | Multiplet |
| γ-H₂ | ~2.45 | Triplet |
Mass Spectrometry (MS) Applications for Glutamine Hydrochloride Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nist.gov For glutamine hydrochloride, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for its quantification in biological fluids such as human plasma. researchgate.net
In electrospray ionization (ESI)-MS/MS, glutamine is first ionized, and then the precursor ion is fragmented to produce a characteristic pattern of product ions. massbank.eu The fragmentation of derivatized glutamine often involves a neutral loss of specific masses, which can be monitored for quantitative analysis. osu.edu For example, a neutral loss of 73 Da has been studied to understand the fragmentation mechanism of a dimethylformamidine isobutyl ester derivative of glutamine. osu.edu
A significant challenge in the MS analysis of glutamine and glutamic acid is the potential for in-source cyclization to form pyroglutamic acid (pGlu). researchgate.netnih.gov This artifact can lead to inaccurate quantification. researchgate.net Studies have shown that a substantial percentage of glutamine can be converted to pGlu in the electrospray ionization source, with the extent of conversion depending on instrumental parameters like the fragmentor voltage. researchgate.netacs.org Therefore, chromatographic separation of glutamine, glutamic acid, and pGlu is crucial before MS detection to ensure accurate results. nih.gov
Table 2: Common Fragment Ions Observed in MS/MS of Glutamic Acid (Note: Data for the closely related glutamic acid, as detailed fragmentation pathways for glutamine hydrochloride were not specified in the provided context. Glutamic acid's parent ion is detected at m/z 148.1.)
| Precursor Ion (m/z) | Product Ions (m/z) |
| 148.1 | 84, 102, 130 |
Chiroptical and Electronic Spectroscopy (Circular Dichroism, UV-Vis) in Complex Formation Studies
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules like L-glutamine. royalsocietypublishing.org CD measures the differential absorption of left and right circularly polarized light. royalsocietypublishing.org This technique is highly sensitive to the secondary structure of polypeptides and proteins, and can also be used to study the conformation of smaller chiral molecules. nih.govacs.org
Studies on polypeptides containing glutamine, such as poly(hydroxyethyl-L-glutamine), have utilized CD spectroscopy to compare their structures to other polymers like poly(L-glutamic acid). nih.govacs.org While specific CD studies focused solely on H-Glu-NH₂ hcl are not extensively detailed in the provided context, the principles of CD spectroscopy are applicable. The technique can be used for the quantitative analysis of enantiomeric mixtures of amino acids. royalsocietypublishing.org The CD spectrum of L-glutamine would show a characteristic Cotton effect in the UV region (typically 190–220 nm), which would be of opposite sign to that of its enantiomer, D-glutamine. royalsocietypublishing.org This allows for the determination of the concentration of each enantiomer in a mixture. royalsocietypublishing.org
UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light, is generally less structurally informative for simple amino acids like glutamine which lack strong chromophores. However, it is often used in conjunction with other methods, for instance, to determine the concentration of a substance in solution for subsequent CD analysis.
Computational Chemistry and Theoretical Modeling of Glutamine Hydrochloride and its Analogs
Computational chemistry provides theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular structure, properties, and reactivity at the atomic level.
Quantum Chemical Calculations (e.g., Density Functional Theory, Møller–Plesset Perturbation Theory)
Quantum chemical calculations are instrumental in predicting molecular properties. mdpi.com Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netmdpi.com DFT has been applied to L-glutamine to calculate and assign its vibrational modes, showing good agreement with experimental Raman spectroscopy data. researchgate.net Such calculations can predict thermodynamic properties like enthalpy, entropy, and Gibbs energy, which relate to the chemical reactivity of the molecule. mdpi.com DFT studies have also been used to model the adsorption of L-glutamine on metallic surfaces like Cu(111), identifying the active sites and bonding mechanisms. mdpi.com
Møller–Plesset (MP) perturbation theory is a post-Hartree–Fock method that improves upon the Hartree-Fock method by including electron correlation effects. wikipedia.orgsmu.edu MP2, the second-order correction, is a standard level of theory used for calculating small systems. wikipedia.org While the Hartree-Fock energy is correct to the first order of MP theory, the second-order correction (MP2) provides the first significant improvement by accounting for electron correlation. wikipedia.org Although specific MP2 calculations on glutamine hydrochloride were not detailed in the provided search results, this method is a cornerstone of computational chemistry for obtaining accurate energies and properties for molecules of this size. smu.edu These high-level calculations are crucial for benchmarking other methods and for studying systems where electron correlation plays a significant role. researchgate.netnih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic structure of a molecule is foundational to its reactivity and intermolecular interactions. Key aspects of this structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netscience.gov A smaller gap generally implies higher reactivity. For L-glutamine, quantum chemical methods have determined the HOMO and LUMO energies, providing insight into its electronic behavior. researchgate.net
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netaimspress.com In the case of L-glutamine, a strong negative electrostatic potential is observed around the oxygen and nitrogen atoms, identifying these as the primary locations for electrophilic interactions. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.74 |
| LUMO | -1.72 |
| Energy Gap (ΔE) | 4.02 |
Reaction Mechanism and Energy Profile Elucidation (e.g., Cyclization Processes)
Glutamine residues, particularly at the N-terminus of peptides and proteins, are known to undergo a spontaneous intramolecular cyclization to form pyroglutamic acid (pGlu). nih.govacs.org This post-translational modification is a significant reaction pathway that has been elucidated through computational studies. nih.govacs.org
The mechanism involves a nucleophilic attack by the N-terminal amino nitrogen on the side-chain carbonyl carbon, leading to the formation of a five-membered ring with the concurrent release of an ammonia (B1221849) molecule. nih.gov Quantum chemical calculations have shown that this reaction proceeds through a zwitterionic intermediate (IS1) via a single transition state (TS1). nih.govacs.org In studies simulating the reaction in a phosphate (B84403) buffer, which is known to accelerate the process, the activation energy for the formation of pGlu was calculated to be 83.8 kJ mol⁻¹. nih.govacs.org This relatively low activation energy underscores the facility of this nonenzymatic reaction under physiological conditions. nih.govacs.orgnih.gov
Global Reactivity Descriptors
Global reactivity descriptors are derived from electronic structure calculations and provide a quantitative measure of a molecule's reactivity. These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net Based on Koopmans' theorem, the ionization potential (I) can be approximated by the negative of the HOMO energy, and the electron affinity (A) by the negative of the LUMO energy. From these values, other key descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be determined. These parameters are instrumental in predicting the chemical behavior and reactivity of the molecule.
| Descriptor | Definition | Calculated Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.74 eV |
| Electron Affinity (A) | -ELUMO | 1.72 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.01 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.73 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 3.46 eV |
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape and interaction dynamics of molecules over time. stanford.edu Multi-nanosecond MD simulations have been employed to study glutamine-binding proteins (GlnBP), revealing how the binding of glutamine affects the protein's structural dynamics. nih.gov These studies demonstrate that glutamine binding significantly curtails inter-domain motions about the protein's hinge region. nih.gov Further analysis of these simulations through essential dynamics identified distinct hinge-bending and twisting motions, which are critical for biological function. nih.gov Both conventional MD (cMD) and accelerated MD (aMD) simulations have been utilized to effectively probe the conformational changes that occur upon ligand binding in glutamine-related enzyme systems. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling in Glutamine Derivative Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scispace.comimist.ma This approach has been extensively applied to derivatives of glutamine to predict their anticancer activities. symbiosisonlinepublishing.comresearchgate.net In these studies, various molecular descriptors—quantifying properties like lipophilicity, electronic distribution, and steric effects—are calculated for a series of compounds. imist.maresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), are then used to build predictive models. imist.maresearchgate.net For glutamine derivatives, descriptors such as the partition coefficient (LogP), dipole moment, and total negative charges have been identified as significant contributors to their anticancer activity. symbiosisonlinepublishing.com
| Descriptor | Property Represented | Influence on Activity |
|---|---|---|
| Partition coefficient (LogP) | Lipophilicity | Positive correlation; higher lipophilicity enhances activity. symbiosisonlinepublishing.com |
| Dipole moment (μ) | Polarity | Positive correlation; increased polarity can lead to increased activity. symbiosisonlinepublishing.com |
| Total negative charges (TNC) | Electronic character | Positive correlation; compounds with stronger electron-donating groups may show higher activity. symbiosisonlinepublishing.com |
| Steric energy (Es) | Steric effects | Positive correlation; bulk or size of substituent groups can contribute to activity. symbiosisonlinepublishing.com |
Investigating Conformational Dynamics and Intermolecular Binding of Glutamine Residues
The conformational behavior of glutamine is largely dictated by the interactions between its side-chain amide group and the peptide backbone. scirp.org While individual glutamine residues exhibit conformational preferences for specific dihedral angles (phi, ψ), longer polyglutamine chains tend to adopt a random coil structure rather than a stable, repeating secondary structure. scirp.org The stability of adopted conformations is influenced by carbonyl-carbonyl interactions and hydrogen bonding involving both the backbone and side chain. scirp.org
Intermolecular binding is a hallmark of glutamine's chemical nature, driven primarily by hydrogen bonding. Neutron diffraction experiments combined with computational modeling have provided detailed insights into these interactions. nih.gov These studies reveal that glutamine readily forms hydrogen bonds in aqueous solutions. nih.gov Notably, glutamine-glutamine interactions are prevalent enough to lead to the formation of dimers even in dilute solutions. nih.gov This self-association occurs through a network of backbone-backbone, backbone-side chain, and side chain-side chain hydrogen bonds, highlighting a strong propensity for intermolecular binding. nih.gov
Metabolic Biochemistry and Flux Analysis of Glutamine Hydrochloride in Biological Systems
Pathways of Glutamine Catabolism (Glutaminolysis)
Glutaminolysis is a metabolic pathway where glutamine is broken down to generate energy and provide precursors for various biosynthetic processes. wikipedia.org This process is particularly crucial in rapidly proliferating cells. sigmaaldrich.com
Enzymatic Deamidation by Glutaminase (B10826351) (GLS) and its Regulatory Mechanisms
The first and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate (B1630785) and ammonia (B1221849), a reaction catalyzed by the enzyme glutaminase (GLS). atlasgeneticsoncology.orgnih.gov This hydrolytic deamidation primarily occurs within the mitochondria after glutamine is transported into the matrix. sigmaaldrich.combosterbio.com
There are two major isoforms of glutaminase, GLS1 (kidney-type) and GLS2 (liver-type), encoded by separate genes. atlasgeneticsoncology.orgnih.govpnas.org These isoforms exhibit different tissue expression patterns, kinetic properties, and can even have opposing roles in certain cellular contexts, such as cancer. nih.govresearchgate.net GLS1, particularly its splice variant Glutaminase C (GAC), is often upregulated in tumors and correlates with proliferation. atlasgeneticsoncology.orgnih.gov In contrast, GLS2 can act as a tumor suppressor and is regulated by factors like the p53 tumor suppressor protein. pnas.orgresearchgate.netnih.gov
Regulation of GLS activity is multi-layered:
Transcriptional Regulation: The expression of GLS genes is controlled by various transcription factors. The oncogene c-Myc, for instance, is a well-known upregulator of GLS1 expression, contributing to the "glutamine addiction" of many cancer cells. sigmaaldrich.comnih.govcellsignal.com Conversely, p53 and its family member TAp73 can induce the expression of GLS2. pnas.orgnih.gov
Post-Translational Regulation: Allosteric activation by inorganic phosphate (B84403) is a key regulatory mechanism for both isoforms. Additionally, factors like protein-protein interactions and post-translational modifications modulate GLS activity to meet cellular demands.
Conversion to α-Ketoglutarate: Roles of Glutamate Dehydrogenase (GDH) and Aminotransferases
Once glutamate is formed, it is converted to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG). bosterbio.comcellsignal.com This conversion is a critical juncture, linking glutamine metabolism directly to central carbon metabolism. Two primary enzymatic routes facilitate this step:
Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the oxidative deamination of glutamate to α-KG, releasing ammonia and producing NADH or NADPH. wikipedia.orgcellsignal.com The reaction is reversible, but in the context of glutaminolysis, the direction of glutamate catabolism is favored, partly due to the rapid utilization of its products. mdpi.comoup.com
Aminotransferases (Transaminases): These enzymes, such as aspartate aminotransferase (AAT) and alanine (B10760859) transaminase (ALT), transfer the amino group from glutamate to an α-keto acid (like oxaloacetate or pyruvate), yielding α-KG and a new amino acid (aspartate or alanine, respectively). wikipedia.orgcellsignal.commdpi.com This process avoids the production of free ammonia. oup.com The choice between GDH and aminotransferases can depend on the cell type, its metabolic state, and the availability of substrates. mdpi.com For instance, in astrocytes, AAT is proposed to be the primary enzyme for both glutamate synthesis and degradation, depending on the subcellular compartment and substrate concentrations. mdpi.com
Anaplerotic Contributions of Glutamine-Derived Carbon to the Tricarboxylic Acid (TCA) Cycle
Anaplerosis, a term meaning 'to fill up', refers to the replenishment of intermediates of the TCA cycle that are extracted for biosynthetic purposes. oup.com Glutamine is a major anaplerotic substrate for many cells, ensuring the integrity and continued function of the cycle for both energy production and as a source of building blocks. sigmaaldrich.comnih.govspringermedizin.de
The α-KG generated from glutamine enters the TCA cycle, where it can be oxidized to produce ATP and reducing equivalents (NADH and FADH2). wikipedia.org This is particularly vital when glucose metabolism is altered, as seen in many cancer cells exhibiting the Warburg effect (aerobic glycolysis). pnas.org In such cases, glutamine-derived carbon effectively sustains the TCA cycle, which would otherwise be depleted of intermediates used for synthesizing lipids, nucleotides, and non-essential amino acids. nih.govspringermedizin.depnas.org Studies using 13C-labeled glutamine have demonstrated its significant contribution to the pool of TCA cycle intermediates like malate (B86768) and oxaloacetate. nih.govpnas.org
Reductive Carboxylation of α-Ketoglutarate: Mechanism and Biosynthetic Implications
Under certain conditions, such as hypoxia or mitochondrial dysfunction, the canonical oxidative TCA cycle can be reversed. cellsignal.comnih.gov In this alternative pathway, glutamine-derived α-KG undergoes reductive carboxylation to form isocitrate, a reaction catalyzed primarily by the mitochondrial NADP+-dependent isocitrate dehydrogenase (IDH2) and its cytosolic counterpart (IDH1). cellsignal.compnas.orgmit.edu
This newly formed isocitrate is then isomerized to citrate (B86180). pnas.org The citrate can be exported to the cytosol, where it is cleaved by ATP-citrate lyase to generate acetyl-CoA, the primary building block for the synthesis of fatty acids and lipids. nih.govmit.edu Reductive carboxylation thus represents a critical pathway for de novo lipogenesis, especially when glucose-derived acetyl-CoA is limited. nih.govmit.edu Isotopic labeling studies have confirmed that in cells with defective mitochondria or under hypoxic conditions, glutamine becomes the principal carbon source for lipids via this reductive pathway. nih.govpnas.org This metabolic flexibility allows cells to sustain proliferation and viability in challenging microenvironments. pnas.org
Pathways of Glutamine Anabolism and Biosynthesis
While glutamine is a key fuel source, it is also synthesized de novo in many tissues, a process crucial for nitrogen transport and the production of a versatile metabolic substrate.
Glutamine Synthetase (GS) Activity and Post-Translational Regulation
Glutamine synthetase (GS) is the enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia. oup.comoup.com This reaction is central to nitrogen assimilation and detoxification, effectively incorporating potentially toxic ammonia into a non-toxic, transportable amino acid. oup.comresearchgate.net The liver and muscle are major sites of glutamine synthesis. wikipedia.org
GS activity is tightly regulated to control nitrogen homeostasis. This regulation occurs at multiple levels:
Transcriptional Control: The expression of the GS gene is modulated by various cellular signals reflecting nitrogen and carbon status. mdpi.comnih.gov
Post-Translational Modification: GS activity is finely tuned by a variety of post-translational modifications. In plants and some other organisms, these include phosphorylation, which can alter the enzyme's affinity for its substrates and its interaction with regulatory proteins like 14-3-3 proteins. oup.comoup.comnih.gov In fungi, GS activity is inhibited under certain nitrogen conditions, and its transcription is regulated by nitrogen-responsive factors. nih.gov Other modifications like redox changes and interactions with nitric oxide also play a role in regulating GS function. mdpi.com These modifications allow for rapid adjustments in glutamine synthesis in response to changing metabolic needs. oup.comnih.gov
Interconversion with Glutamic Acid and Integration with Ammonium (B1175870) Assimilation
The interconversion of glutamine and glutamic acid is a pivotal process in cellular nitrogen metabolism, tightly integrated with the assimilation of ammonium. Glutamine is synthesized from glutamic acid and ammonia in an ATP-dependent reaction catalyzed by glutamine synthetase (GS). nih.govmdpi.comwikipedia.org This reaction serves as a primary mechanism for detoxifying ammonia and incorporating it into a non-toxic, transportable form. nih.govwikipedia.org The reverse reaction, the deamidation of glutamine to form glutamic acid and ammonia, is catalyzed by glutaminase (GLS). nih.govsigmaaldrich.com This process releases ammonia for various biosynthetic pathways or for excretion.
The GS/GOGAT (glutamine synthetase/glutamate synthase) pathway is a key route for ammonium assimilation, particularly in plants and bacteria. adpcollege.ac.incsic.es In this pathway, glutamine synthetase first incorporates ammonium into glutamate to form glutamine. Subsequently, glutamate synthase (also known as glutamine: 2-oxoglutarate aminotransferase or GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. adpcollege.ac.incsic.es This cycle allows for the net assimilation of ammonia into amino acids.
In the brain, the glutamate-glutamine cycle between astrocytes and neurons is crucial for neurotransmitter recycling and ammonia homeostasis. wikipedia.orgfrontiersin.org Neurons release glutamate, which is taken up by astrocytes and converted to glutamine by glutamine synthetase, thereby removing ammonia. wikipedia.org This glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. libretexts.org
Nitrogen Metabolic Functions of Glutamine Hydrochloride
Donation of Nitrogen for Purine (B94841), Pyrimidine (B1678525), and Amino Acid Biosynthesis
Glutamine hydrochloride, as a readily available source of glutamine, plays a central role as a nitrogen donor in numerous biosynthetic pathways. brainly.com Its amide nitrogen is essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. embopress.orgiiarjournals.orgasm.org
Purine Biosynthesis: Glutamine provides two nitrogen atoms for the formation of the purine ring. iiarjournals.org The initial and rate-limiting step, catalyzed by glutamine phosphoribosyl pyrophosphate (PRPP) amidotransferase, involves the transfer of the amide nitrogen from glutamine to PRPP. embopress.orgiiarjournals.org Another nitrogen from glutamine is incorporated later in the pathway. iiarjournals.org Furthermore, the synthesis of guanosine (B1672433) monophosphate (GMP) from inosine (B1671953) monophosphate (IMP) requires a third nitrogen donated by glutamine. embopress.org
Pyrimidine Biosynthesis: The synthesis of the pyrimidine ring also relies on glutamine as a nitrogen donor. iiarjournals.orgnih.gov The enzyme carbamoyl (B1232498) phosphate synthetase II utilizes the amide nitrogen of glutamine to produce carbamoyl phosphate, a key precursor for the pyrimidine ring. iiarjournals.org Additionally, the conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP) requires a nitrogen atom from glutamine. iiarjournals.org
Amino Acid Biosynthesis: Glutamine is a primary nitrogen source for the synthesis of other non-essential amino acids. brainly.comembopress.orgresearchgate.net Through the action of various aminotransferases, the amino group from glutamine-derived glutamate can be transferred to different keto-acid backbones to form amino acids such as alanine, aspartate, and serine. embopress.orgresearchgate.net Glutamine itself directly donates its amide nitrogen for the synthesis of asparagine from aspartate, a reaction catalyzed by asparagine synthetase. embopress.orgresearchgate.net
Below is an interactive data table summarizing the key enzymes and pathways where glutamine acts as a nitrogen donor.
| Biosynthetic Pathway | Key Enzyme | Nitrogen Contribution from Glutamine |
| Purine Synthesis | Glutamine PRPP Amidotransferase | N-3 and N-9 of the purine ring |
| GMP Synthetase | Amino group of guanine | |
| Pyrimidine Synthesis | Carbamoyl Phosphate Synthetase II | N-3 of the pyrimidine ring |
| CTP Synthetase | Amino group of cytosine | |
| Amino Acid Synthesis | Aminotransferases (via glutamate) | α-amino group of various amino acids |
| Asparagine Synthetase | Amide group of asparagine |
Roles in Ammonia Transport and Homeostasis in Model Systems
Glutamine is a critical molecule for the transport and detoxification of ammonia in the body, a function extensively studied in various model systems. nih.govbrainly.com It acts as a non-toxic carrier of ammonia in the bloodstream, transporting it from peripheral tissues, where it is produced from amino acid catabolism, to the liver and kidneys for disposal. nih.govlibretexts.orgbrainly.com
In the liver, glutaminase releases ammonia from glutamine, which is then converted into urea (B33335) through the urea cycle and excreted. nih.govbrainly.com This process is essential for maintaining low circulating levels of ammonia, as elevated concentrations (hyperammonemia) are toxic, particularly to the central nervous system. nih.govdiabetesjournals.org
In the kidneys, glutaminase also deamidates glutamine, releasing ammonia into the urine. This plays a crucial role in regulating acid-base balance by excreting protons in the form of ammonium ions (NH4+). wikipedia.org
Studies in hyperammonemic rat models have demonstrated the brain's reliance on glutamine synthesis for ammonia detoxification. mdpi.com Under conditions of high ammonia, there is a significant increase in the cerebral synthesis of glutamine from glutamate, which helps to sequester excess ammonia. mdpi.comfrontiersin.org However, this can lead to an accumulation of glutamine in astrocytes, contributing to cerebral edema. wikipedia.org The glutamate dehydrogenase (GDH) reaction, which can either fix or release ammonia, also plays a role in ammonia homeostasis in the brain, although its primary direction under hyperammonemic conditions is debated. mdpi.comfrontiersin.org
Carbon Backbone Utilization and Energy Metabolism
Integration with Glycolysis and the Pentose (B10789219) Phosphate Pathway (PPP) Flux
The carbon skeleton of glutamine serves as a significant fuel source for cells, integrating with central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP). nih.gov After its conversion to glutamate and subsequently to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate, glutamine's carbons can be used for energy production or biosynthesis. sigmaaldrich.comembopress.org
This process, known as glutaminolysis, allows cells to replenish TCA cycle intermediates, a process called anaplerosis. nih.govmdpi.com This is particularly important in proliferating cells, such as cancer cells, which often exhibit high rates of glycolysis and divert glucose-derived carbons away from the TCA cycle for biosynthetic purposes (the Warburg effect). nih.govembopress.org In such cases, glutamine becomes a primary carbon source for the TCA cycle, maintaining its function and the production of ATP and reducing equivalents (NADH and FADH2). embopress.orgnih.gov
The metabolism of glutamine is also linked to the pentose phosphate pathway. The NADPH produced during the conversion of malate (derived from glutamine in the TCA cycle) to pyruvate (B1213749) by malic enzyme can support the reductive biosynthesis of fatty acids. ub.edu Furthermore, the PPP itself is crucial for generating NADPH for antioxidant defense and for producing ribose-5-phosphate, a precursor for nucleotide synthesis. mdpi.com Studies have shown that glutamine deprivation can lead to a decrease in PPP flux, suggesting a coordinated regulation between glutamine metabolism and the PPP to meet the biosynthetic and redox demands of the cell. ub.edu In some cellular contexts, an increased pyruvate cycling activity, which can be fueled by glutamine, may compensate for reduced NADPH production from the PPP. ub.edu
Contribution to De Novo Fatty Acid and Lipid Synthesis in Cellular Models
Glutamine is a major carbon source for de novo fatty acid and lipid synthesis in various cellular models, especially under conditions of rapid proliferation or hypoxia. nih.govresearchgate.netmdpi.com The carbon backbone of glutamine enters the TCA cycle as α-ketoglutarate. researchgate.net For fatty acid synthesis, citrate is exported from the mitochondria to the cytosol, where it is cleaved by ATP citrate lyase to generate acetyl-CoA, the primary building block for fatty acids. plos.org
Glutamine can contribute to the lipogenic acetyl-CoA pool through two main pathways:
Oxidative Pathway (Glutaminolysis): α-ketoglutarate is oxidized through the TCA cycle to malate, which is then converted to pyruvate and subsequently to acetyl-CoA. nih.govnih.gov
Reductive Carboxylation Pathway: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then converted to citrate. nih.govresearchgate.netmit.edu This "reverse" TCA cycle flux becomes a significant route for fatty acid synthesis when the forward flux from glucose is limited. nih.govmit.edu
Studies using 13C-labeled glutamine have quantified its contribution to the lipid pool. For instance, in some cancer cell lines under hypoxic conditions, glutamine-derived carbon can account for a substantial portion of the carbon used for de novo lipogenesis. mit.edu The availability of glutamine has been shown to directly influence the rate of fatty acid synthesis. researchgate.netbiologists.com Furthermore, ammonia released from glutamine metabolism has been identified as a signaling molecule that can activate the SREBP pathway, a key regulator of lipogenic gene expression, thereby promoting lipid production. nih.gov
The following interactive data table illustrates the contribution of glutamine to fatty acid synthesis under different conditions in a model cell line.
| Condition | Pathway | Contribution of Glutamine to Lipogenic Acetyl-CoA (%) |
| Normoxia | Reductive Carboxylation | 10 - 25% |
| Hypoxia | Reductive Carboxylation | ~80% |
Stable Isotope Tracing and Metabolic Flux Analysis (MFA) Methodologies
Stable isotope tracing is a powerful technique for interrogating the complex network of metabolic reactions within living cells. rsc.org Coupled with Metabolic Flux Analysis (MFA), it provides a quantitative framework for estimating the rates (fluxes) of intracellular biochemical pathways. medchemexpress.comcortecnet.com H-Glu-NH2 hcl, or glutamine hydrochloride, serves as a crucial substrate in these studies. As a stable salt of the vital amino acid glutamine, it is readily dissolved in culture media, where it can be introduced as an isotopically labeled tracer to track its metabolic fate. nih.govisotope.com The analysis of glutamine metabolism is particularly significant in understanding cellular physiology, bioenergetics, and the metabolic reprogramming observed in various diseases, including cancer. creative-proteomics.comnih.gov
The use of glutamine labeled with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is fundamental to MFA. medchemexpress.commdpi.com These non-radioactive, heavy isotopes are incorporated into the glutamine molecule, which then acts as a tracer when introduced to a biological system. medchemexpress.com As the cells metabolize the labeled glutamine, the isotopes are distributed throughout a network of downstream metabolites. By tracking the incorporation of these isotopes, researchers can elucidate the contributions of glutamine's carbon and nitrogen atoms to various cellular processes. nih.gov
¹³C-Labeled Glutamine Tracers: Uniformly labeled [U-¹³C₅]-glutamine is frequently used to trace the path of all five carbon atoms from glutamine into the central carbon metabolism. mdpi.com This allows for the monitoring of glutamine's entry into the Tricarboxylic Acid (TCA) cycle through glutaminolysis, a pathway critical for energy production and the synthesis of biosynthetic precursors. nih.govcreative-proteomics.com For instance, the conversion of [U-¹³C₅]-glutamine to M+5 glutamate and subsequently to M+4 citrate provides a direct measure of oxidative TCA cycle flux. mdpi.com Conversely, the detection of M+5 citrate indicates reductive carboxylation, an alternative pathway important in some cancer cells for lipid synthesis. nih.govmdpi.com Positionally labeled tracers, such as [1-¹³C]-glutamine, can offer more specific insights; for example, its use can confirm reductive carboxylation activity, as the C1 carbon is lost as CO₂ during oxidative metabolism. mdpi.com
¹⁵N-Labeled Glutamine Tracers: Glutamine possesses two nitrogen atoms: the amide nitrogen (at the 5-position) and the amine nitrogen (at the 2-position). mdpi.com Using specifically labeled [5-¹⁵N]-glutamine (amide-labeled) or [2-¹⁵N]-glutamine (amine-labeled) allows researchers to track the distinct fates of these nitrogen atoms. The amide nitrogen is a key donor for the synthesis of nucleotides, asparagine, and hexosamines. mdpi.com The amine nitrogen can be transferred via transamination reactions to other amino acids like alanine and aspartate. mdpi.com The ability to trace both carbon and nitrogen simultaneously using tracers like L-Glutamine-¹³C₅,¹⁵N₂ provides a comprehensive view of how glutamine contributes to both the carbon and nitrogenous backbones of essential biomolecules. medchemexpress.comnih.gov
Table 1: Common Isotopically Labeled Glutamine Tracers and Their Primary Applications in Metabolic Flux Analysis
| Tracer | Labeled Atoms | Primary Application | Key Metabolic Insights |
| [U-¹³C₅]-Glutamine | All 5 Carbon atoms | Tracing central carbon metabolism | Quantifies glutamine's contribution to the TCA cycle (oxidative and reductive pathways), anaplerosis, and biosynthesis of downstream metabolites. mdpi.comcreative-proteomics.com |
| [1-¹³C]-Glutamine | Carbon at position 1 | Confirming reductive carboxylation | Differentiates between oxidative and reductive glutamine metabolism. mdpi.com |
| [5-¹⁵N]-Glutamine | Amide Nitrogen | Tracing nitrogen flux to nucleotides and other amino acids | Elucidates the role of glutamine in nucleotide, asparagine, and hexosamine biosynthesis. mdpi.com |
| [2-¹⁵N]-Glutamine | Amine Nitrogen | Tracing nitrogen flux via transamination | Tracks the transfer of amine groups to other amino acids like aspartate and alanine. mdpi.com |
| [U-¹³C₅, ¹⁵N₂]-Glutamine | All 5 Carbon and 2 Nitrogen atoms | Simultaneous carbon and nitrogen tracing | Provides a holistic view of glutamine's role in supplying both carbon skeletons and nitrogen for biosynthesis. rsc.orgnih.gov |
Once a labeled glutamine tracer is metabolized, the resulting distribution of isotopes in downstream metabolites is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This pattern of labeled and unlabeled atoms within a metabolite molecule is known as its mass isotopomer distribution (MID). physiology.org A mass isotopomer is a molecule that differs from others only in the number of heavy isotopes it contains. For example, glutamate (C₅H₉NO₄) derived from unlabeled glutamine will have a specific mass, while glutamate that has incorporated all five ¹³C atoms from [U-¹³C₅]-glutamine will be 5 atomic mass units heavier (M+5).
MID analysis is the core of MFA. It involves comparing the experimentally measured MIDs of key metabolites to theoretical distributions predicted by a metabolic model. physiology.org By analyzing the relative abundances of different mass isotopomers, researchers can deduce the precursor enrichment and the fraction of molecules that were newly synthesized during the experiment. physiology.orgnih.gov For example, the analysis of glutamate isotopomers formed from labeled precursors can reveal the relative fluxes of pathways like pyruvate carboxylase and pyruvate dehydrogenase. nih.gov
When using tracers labeled with multiple elements, such as [U-¹³C₅, ¹⁵N₂]-glutamine, the analysis extends to multivariate mass isotopomer distributions (MMIDs). rsc.org This allows for the simultaneous resolution of carbon and nitrogen fates. For instance, high-resolution mass spectrometry can distinguish between the various combinations of ¹³C and ¹⁵N in a glutamine molecule and its metabolic products, providing a much richer dataset for flux calculations. rsc.orgresearchgate.net This detailed analysis is crucial for accurately quantifying complex metabolic phenomena, such as the interplay between glutaminase activity and reversible transamination reactions in the cytosol and mitochondria. researchgate.net
The quantitative interpretation of stable isotope tracing data is entirely dependent on a metabolic network model. d-nb.info This model is a mathematical representation of the known biochemical reactions occurring within the cell, including pathways like glycolysis, the TCA cycle, and amino acid metabolism. nih.govd-nb.info The model specifies the stoichiometry of each reaction and, critically, the atom transitions that map the atoms of a substrate to the atoms of a product.
For glutamine-centric studies, the network model must include key reactions such as:
Glutamine uptake and its conversion to glutamate by glutaminase (GLS). nih.gov
The conversion of glutamate to α-ketoglutarate. nih.gov
The oxidative and reductive pathways of the TCA cycle. nih.gov
Anaplerotic and cataplerotic reactions.
Pathways for amino acid and nucleotide synthesis that utilize glutamine-derived carbon and nitrogen. mdpi.com
Flux estimation is achieved by using computational software (e.g., INCA, 13CFLUX2) that fits the experimental MID data to the metabolic model. mdpi.comresearchgate.net The software algorithmically adjusts the flux values for all reactions in the network until the predicted MIDs match the measured MIDs as closely as possible. The result is a detailed flux map that quantifies the rate of every reaction in the network. d-nb.info
Validation of these models is a critical step. This can involve assessing the goodness-of-fit of the model to the data and performing sensitivity analyses to determine the confidence intervals for the estimated fluxes. d-nb.info Furthermore, parallel labeling experiments, for instance using both [1,2-¹³C₂]-glucose and [U-¹³C₅]-glutamine, can provide complementary data sets that increase the resolution and accuracy of the flux map for multiple pathways simultaneously. cortecnet.comresearchgate.net
Metabolic fluxes are not always constant; they can change in response to environmental cues or during different phases of cell growth. While steady-state MFA assumes that metabolic and isotopic states are constant, dynamic labeling experiments are designed to capture the time-resolved behavior of metabolic networks. nih.govtudublin.ie
In a typical dynamic labeling experiment, the unlabeled glutamine in the culture medium is rapidly replaced with a ¹³C- or ¹⁵N-labeled glutamine hydrochloride tracer. nih.gov Samples of intracellular metabolites are then collected at multiple, short time intervals following the switch. vanderbilt.edu The rate at which the isotopic label propagates through the metabolic network and enriches downstream metabolite pools provides crucial information about the underlying reaction rates. tudublin.ie
For example, studies have shown that metabolites in the TCA cycle can reach isotopic steady state within hours of introducing [U-¹³C₅]-glutamine. researchgate.net Measuring the labeling kinetics of intermediates like glutamate, citrate, and malate can reveal not only the fluxes but also the sizes of the metabolite pools. This approach is particularly powerful for studying the rapid metabolic reprogramming that occurs in response to stimuli. Comparing flux maps at different time points, such as during the exponential growth phase versus the stationary phase of cell culture, has revealed significant rewiring of intracellular metabolism, including changes in anaplerosis and amino acid metabolism. researchgate.net
Table 2: Comparison of Steady-State vs. Dynamic Labeling MFA
| Feature | Steady-State Metabolic Flux Analysis | Dynamic (Isotopically Nonstationary) Metabolic Flux Analysis |
| Experimental Design | Cells are cultured with a labeled tracer until isotopic equilibrium is reached in all metabolites. tudublin.ie | Metabolite samples are collected at multiple time points immediately after introducing the labeled tracer. nih.govvanderbilt.edu |
| Primary Output | A single, time-averaged map of metabolic fluxes. | Time-resolved flux profiles and metabolite pool size estimations. vanderbilt.edu |
| Advantages | Simpler experimental setup and data analysis. Provides a robust overview of average metabolic activity. | Captures dynamic changes in metabolism. Can provide information on metabolite concentrations. tudublin.ievanderbilt.edu |
| Limitations | Cannot resolve rapid metabolic shifts. Requires long incubation times, which may not be feasible for all systems. vanderbilt.edu | More complex experiments and computationally intensive data analysis. Requires rapid sampling techniques. |
| Typical Application | Characterizing the metabolic phenotype of cells in a defined, stable condition (e.g., exponential growth). researchgate.net | Investigating metabolic responses to perturbations or changes in cellular state over time. researchgate.net |
Cellular Transport and Intracellular Homeostasis of Glutamine Hydrochloride
Regulatory Mechanisms Governing Glutamine Hydrochloride Transport
The expression and activity of glutamine transporters are dynamically regulated to meet the metabolic demands of the cell and adapt to changes in the nutrient environment. This regulation occurs at both the transcriptional and post-translational levels.
Cells can adapt to conditions of nutrient scarcity, such as glutamine deprivation, by modulating their amino acid transport systems. physiology.org When extracellular glutamine levels are low, cells often upregulate the expression and activity of certain transporters to enhance their ability to scavenge available amino acids. rupress.orgnih.gov For instance, glutamine deprivation has been shown to induce adaptive increases in the transport of other amino acids via systems like L, X⁻AG, and A. physiology.org This response is often dependent on new protein synthesis, as it can be blocked by inhibitors of transcription (actinomycin D) and translation (cycloheximide). physiology.org The transcription factor ATF4 is a key regulator of the adaptive response to amino acid starvation, promoting the expression of genes involved in amino acid transport and metabolism. nih.govembopress.org
The regulation of glutamine transporters is complex, involving multiple signaling pathways and factors.
Transcriptional Regulation: The expression of transporter genes is controlled by various transcription factors. For example, the c-Myc oncogene can transcriptionally activate the genes for ASCT2 and LAT1, leading to increased glutamine uptake. mdpi.com The expression of ASCT2 can also be influenced by the farnesoid X receptor (FXR) in response to glutamine levels. frontiersin.orgimrpress.com Hormones and growth factors can also modulate transporter expression; for instance, insulin (B600854) can stimulate glutamine transport, while glucocorticoids can promote its release. nih.gov
Post-Translational Regulation: After synthesis, the activity and localization of transporter proteins can be modified. Glycosylation is a post-translational modification necessary for the proper trafficking of ASCT2 to the cell membrane. mdpi.com Phosphorylation is another key regulatory mechanism. nih.gov For example, the ERK/MAPK signaling pathway has been implicated in controlling SNAT expression and activity. aai.org Furthermore, glutamine transporters can be regulated by their interaction with other proteins. nih.gov The activity of glutamine synthetase, a key enzyme in glutamine metabolism, is also subject to post-translational modifications like phosphorylation and adenylylation, which in turn can influence intracellular glutamine levels and transporter activity. frontiersin.orgnih.gov
Feedback Regulation of Glutamine Transport on Metabolic Pathways
The transport and metabolism of glutamine are tightly controlled by complex feedback mechanisms that ensure cellular homeostasis. The intracellular concentration of glutamine itself is a key regulatory signal. For instance, an increased intracellular glutamine level can lead to the accelerated degradation of glutamine synthetase (GS), the enzyme responsible for its synthesis, indicating a post-transcriptional control mechanism. nih.gov Conversely, conditions like intracellular glutamine depletion can work synergistically with glucocorticoids to increase the expression of GS in skeletal muscle. nih.gov
The metabolic products of glutamine also exert regulatory effects. Intracellular glutamate (B1630785), derived from glutamine, can compete with glutamine for the reactive site on the enzyme glutaminase (B10826351) (GA), thereby modulating glutamine flux. physiology.org This interplay is crucial in conditions such as chronic metabolic acidosis, which reduces intracellular glutamate content and subsequently enhances flux through the glutamate dehydrogenase (GDH) pathway. physiology.org
Intracellular Compartmentalization and Subcellular Trafficking of Glutamine
The physiological functions of glutamine are intrinsically linked to its precise localization within different subcellular compartments, a process managed by a sophisticated network of transporters. biologists.com Glutamine is first imported from the extracellular space into the cytosol and can then be further transported into organelles, most notably the mitochondria. mdpi.com This compartmentalization is vital for its diverse metabolic roles, including its participation in the urea (B33335) cycle, which involves steps in both the cytosol and mitochondria. frontiersin.org The distribution of glutamine-metabolizing enzymes, such as different isoforms of glutaminase being present in either the cytosol or mitochondria, further underscores the importance of this spatial organization in modulating intracellular nitrogen distribution. mdpi.com
Cytosolic and Mitochondrial Transport of Glutamine and its Metabolites
The movement of glutamine and its metabolic derivatives across cellular membranes is facilitated by specific solute carriers (SLCs). Glutamine enters the cytosol from the extracellular environment primarily through transporters such as SLC1A5 (also known as ASCT2), SLC38A1 (SNAT1), and SLC38A2 (SNAT2). researchgate.netresearchgate.net
Once in the cytosol, glutamine can be transported into the mitochondrial matrix. This critical step is mediated by a recently identified mitochondrial-targeted variant of SLC1A5, referred to as SLC1A5_var. mdpi.comresearchgate.net Inside the mitochondria, glutamine is converted to glutamate, which can then be metabolized further. The transport of these metabolites is also tightly regulated. Glutamate can be exported from the mitochondria back to the cytosol by various carriers or transported into the mitochondrial matrix from the cytosol via exchangers like the glutamate/aspartate (Glu-/Asp-) antiporter. physiology.orgmdpi.com The mitochondrial efflux of the metabolite aspartate is primarily handled by SLC25A12 and SLC25A13, which are key components of the malate-aspartate shuttle. researchgate.netnih.gov
Interactive Data Table: Key Transporters of Glutamine and its Metabolites
| Transporter Family | Specific Transporter | Location | Primary Substrate(s) Transported | Reference |
| SLC1 | SLC1A5 (ASCT2) | Plasma Membrane | Glutamine | researchgate.netresearchgate.net |
| SLC1A5_var | Inner Mitochondrial Membrane | Glutamine | mdpi.comresearchgate.net | |
| SLC38 | SLC38A1 (SNAT1) | Plasma Membrane | Glutamine | researchgate.netresearchgate.net |
| SLC38A2 (SNAT2) | Plasma Membrane | Glutamine | researchgate.netresearchgate.net | |
| SLC25 | SLC25A12 | Inner Mitochondrial Membrane | Aspartate, Glutamate | researchgate.netnih.gov |
| SLC25A13 | Inner Mitochondrial Membrane | Aspartate, Glutamate | researchgate.netnih.gov |
Role of SLC6A17 in Synaptic Vesicle Glutamine Accumulation
Recent research has uncovered a novel role for glutamine within the nervous system, specifically its accumulation in synaptic vesicles (SVs) mediated by the transporter SLC6A17. nih.govbiorxiv.org Biochemical, proteomic, and electron microscopy studies have confirmed that the SLC6A17 protein is localized on synaptic vesicles. biorxiv.orgelifesciences.orgelifesciences.org
Functional studies using liquid chromatography coupled to mass spectrometry (LC-MS) definitively revealed the presence of glutamine within these SLC6A17-containing synaptic vesicles. elifesciences.orgnih.gov Experiments demonstrated that the amount of vesicular glutamine is directly dependent on SLC6A17 function. Virally mediated overexpression of SLC6A17 led to an increase in glutamine levels within SVs, while genetic knockout or targeted disruption of the Slc6a17 gene resulted in reduced vesicular glutamine. nih.govnih.gov
The significance of this transport mechanism is highlighted by its link to human disease. Pathogenic mutations in the SLC6A17 gene, which are known to cause intellectual disability (ID), were found to impair this process. elifesciences.org These mutations result in either the mislocalization of the SLC6A17 protein or a defective glutamine transport function. nih.govbiorxiv.org Notably, the observed decrease in vesicular glutamine in these pathogenic conditions was not associated with a corresponding drop in the levels of the neurotransmitters glutamate or GABA. elifesciences.orgelifesciences.org This suggests that the role of vesicular glutamine transported by SLC6A17 is distinct from the well-established glutamate/GABA-glutamine cycle that occurs between neurons and glial cells. biorxiv.orgelifesciences.org
Interactive Data Table: Summary of Research on SLC6A17 and Vesicular Glutamine
| Experimental Approach | Key Finding | Significance | Reference |
| Proteomics & Electron Microscopy | SLC6A17 protein is localized to synaptic vesicles (SVs). | Establishes the subcellular location of the transporter. | biorxiv.orgelifesciences.orgelifesciences.org |
| LC-MS analysis of isolated SVs | Glutamine is a chemical content of SLC6A17-containing SVs. | Identifies glutamine as a novel molecule within synaptic vesicles. | nih.govelifesciences.orgnih.gov |
| Overexpression/Knockout of Slc6a17 | SLC6A17 is necessary and sufficient for transporting glutamine into SVs. | Defines the specific function of SLC6A17 in vesicular glutamine accumulation. | nih.govnih.gov |
| Study of human ID-causing mutations | Pathogenic mutations impair SLC6A17's ability to accumulate glutamine in SVs. | Links defective vesicular glutamine transport to the pathogenesis of a neurodevelopmental disorder. | nih.govbiorxiv.orgelifesciences.org |
Glutamine Hydrochloride in Redox Biology and Cellular Signaling Research
Role in Glutathione (B108866) (GSH) Synthesis and Cellular Redox Homeostasis
Glutamine is intrinsically linked to the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, and is thus central to maintaining cellular redox balance. nih.govelifesciences.org Its metabolism provides the necessary precursors and influences the enzymatic machinery required for GSH production.
The de novo synthesis of GSH is a two-step enzymatic process initiated by the glutamate-cysteine ligase (GCL), which catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. embopress.orgbiomolther.org This is the rate-limiting step in GSH synthesis. Glutamine metabolism is a primary source of the glutamate required for this reaction. embopress.orgmdpi.com The enzyme glutaminase (B10826351) converts glutamine into glutamate, thereby directly fueling the GSH synthesis pathway. biomolther.orgmdpi.com
Research in murine T cells has demonstrated that the catabolism of glutamine is coordinated with the de novo synthesis of GSH. exlibrisgroup.com.cnresearchgate.netnih.govuky.eduuky.edu This coordination is crucial for controlling redox homeostasis and directing cell differentiation. exlibrisgroup.com.cnresearchgate.netnih.govuky.eduuky.edu Studies have shown that inhibiting the de novo synthesis of GSH, by deleting either the catalytic (Gclc) or the modifier (Gclm) subunit of GCL, leads to decreased intracellular GSH levels and increased reactive oxygen species (ROS). exlibrisgroup.com.cnresearchgate.netnih.govuky.eduuky.edu This highlights the dependence of GCL activity on a steady supply of glutamate derived from glutamine.
Furthermore, the expression of GCL can be influenced by factors that also regulate glutamine metabolism. For instance, the transcription factor Nrf2, a master regulator of the antioxidant response, can upregulate genes involved in GSH synthesis, including GCL. mdpi.com In some cancer models, MYC-driven metabolic reprogramming has been shown to impact GSH levels through the regulation of enzymes in the glutamine metabolism pathway. embopress.org
Glutamine metabolism plays a critical role in managing intracellular levels of reactive oxygen species (ROS). A primary mechanism for this is through its contribution to the synthesis of GSH, which directly neutralizes ROS. biorxiv.orgnih.gov Deprivation of glutamine has been shown to lead to increased mitochondrial ROS production and decreased GSH levels, ultimately triggering cell death in some cell types. biorxiv.org
The conversion of glutamine to glutamate is a key step, as glutamate is a direct precursor for GSH. pnas.org The enzyme phosphate-activated mitochondrial glutaminase (GLS2), which is inducible by the tumor suppressor p53, facilitates glutamine metabolism and leads to lower intracellular ROS levels. pnas.org This effect is, at least in part, due to the enhanced synthesis of GSH. pnas.org
In colon cancer cells, glutamine deprivation has been observed to cause a significant and gradual increase in ROS levels, underscoring its importance in maintaining redox status. mdpi.com This increase in ROS can, in turn, activate stress response pathways. mdpi.com
The interplay between the de novo synthesis of GSH and glutamine catabolism is a critical determinant of cellular fate, including proliferation, differentiation, and apoptosis. exlibrisgroup.com.cnresearchgate.netnih.gov In rapidly proliferating cells, such as activated T lymphocytes and certain cancer cells, there is a heightened demand for both the biosynthetic precursors and the antioxidant protection that glutamine and subsequent GSH synthesis provide. exlibrisgroup.com.cnnih.gov
Research on murine T cells has revealed that glutamine catabolism fuels the de novo synthesis of GSH, which in turn influences the differentiation of T cell lineages. exlibrisgroup.com.cnresearchgate.netnih.govuky.eduuky.edu Specifically, heightened glutamine catabolism in TH17 cells supports GSH synthesis and suppresses oxidative stress, thereby promoting their differentiation. nih.govuky.edu Conversely, inhibiting de novo GSH synthesis dampens TH17 differentiation and enhances the differentiation of regulatory T cells (Treg). nih.govuky.edu
This intricate connection demonstrates that cellular decisions are not only governed by signaling pathways but are also profoundly influenced by the metabolic state, with the axis of glutamine-GSH playing a central role in balancing redox homeostasis and dictating cell fate. exlibrisgroup.com.cnresearchgate.net
Contribution to Cellular Energy Balance and Reducing Equivalent Generation
Glutamine is a major respiratory fuel for many cell types and a significant contributor to cellular energy balance. nih.govnih.gov Its catabolism provides intermediates for the tricarboxylic acid (TCA) cycle, supporting ATP production. embopress.org Beyond its role in direct energy generation, glutamine metabolism is crucial for the production of reducing equivalents, particularly NADPH. nih.govnih.gov
NADPH is essential for reductive biosynthesis and for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG), thus playing a vital role in antioxidant defense. biomolther.org Glutamine contributes to the cellular NADPH pool through several metabolic pathways.
One significant pathway involves the conversion of glutamine-derived malate (B86768) to pyruvate (B1213749) by the malic enzyme, a reaction that concurrently reduces NADP+ to NADPH. mdpi.comnih.gov In some cancer cells, particularly under conditions of glucose deprivation, this pathway is critical for maintaining NADPH homeostasis and mitigating oxidative stress. nih.gov For instance, in pancreatic ductal adenocarcinoma cells, glutamine-derived aspartate is converted to malate in the cytosol, which is then used by malic enzyme 1 (ME1) to generate NADPH. embopress.orgnih.govjci.org
Another pathway involves the reductive carboxylation of glutamine-derived α-ketoglutarate by NADPH-dependent isoforms of isocitrate dehydrogenase (IDH). nih.govjci.org This process is particularly important in cells with mitochondrial dysfunction or under hypoxic conditions. nih.govjci.org
The following table summarizes key enzymes and pathways involved in glutamine-dependent NADPH production:
| Enzyme | Pathway | Cellular Compartment | Role in NADPH Production |
| Malic Enzyme 1 (ME1) | Glutamine -> Malate -> Pyruvate | Cytosol | Converts malate to pyruvate, generating NADPH. embopress.orgnih.govnih.gov |
| Isocitrate Dehydrogenase (IDH) | Reductive Carboxylation | Mitochondria/Cytosol | Converts α-ketoglutarate to isocitrate, consuming NADPH in the reverse reaction but contributing to pathways that can generate NADPH. nih.govjci.org |
Integration with Cellular Stress Response Pathways in Non-Clinical Models
Glutamine metabolism is deeply integrated with cellular stress response pathways, helping cells to cope with various insults such as oxidative stress, nutrient deprivation, and proteotoxic stress. nih.govjscimedcentral.com
One of the key stress response pathways influenced by glutamine is the integrated stress response (ISR) . The ISR is activated by various stressors, including amino acid deprivation. researchgate.netelifesciences.org Glutamine, by contributing to the intracellular pool of amino acids, can help suppress the activation of the GCN2 kinase, a key sensor of amino acid deficiency that initiates the ISR. researchgate.net
Glutamine also plays a role in the heat shock response . Oral glutamine supplementation has been shown to enhance the expression of heat shock factor-1 (HSF-1), the master transcriptional regulator of heat shock proteins (HSPs), in animal models and in human peripheral blood mononuclear cells. jscimedcentral.com HSPs are molecular chaperones that help to maintain protein homeostasis and protect cells from damage.
Furthermore, glutamine availability can influence the formation of stress granules (SGs) , which are cytoplasmic aggregates of proteins and RNAs that form in response to stress and are involved in regulating translation. biologists.com Studies in cancer cells have shown that glutamine is crucial for providing the necessary ATP to support SG formation under conditions of oxidative stress. biologists.com
The table below outlines the interaction of glutamine with key cellular stress response pathways:
| Stress Response Pathway | Key Mediator(s) | Role of Glutamine |
| Integrated Stress Response (ISR) | GCN2, eIF2α, ATF4 | Suppresses activation by maintaining amino acid pools. researchgate.netelifesciences.org |
| Heat Shock Response | HSF-1, HSPs | Enhances expression of HSF-1 and HSPs. jscimedcentral.com |
| Oxidative Stress Response | Nrf2, GSH | Provides precursors for GSH synthesis. nih.govmdpi.com |
| Stress Granule Formation | G3BP1/2, MYC | Provides ATP required for SG assembly. biologists.com |
Influence on Intracellular Signaling Networks
Glutamine, often utilized in its stable hydrochloride salt form (H-Glu-NH2 HCl) in research, is a critical amino acid that extends beyond its role as a building block for proteins. It is a key player in a multitude of cellular processes, including redox homeostasis and the intricate regulation of signaling networks that govern cell growth, survival, and metabolism. Its influence is profound, impacting major signaling hubs and cellular maintenance programs.
Regulation of mTORC1 Pathway Activation by Glutamine and its Metabolites
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. imrpress.com Amino acids, particularly glutamine, are crucial for mTORC1 activation. imrpress.com Glutamine's role in this process is multifaceted and can occur through distinct mechanisms.
A significant finding is that glutamine can activate mTORC1 independently of the well-characterized Rag GTPase signaling pathway. nih.govd-nb.info While amino acids like leucine (B10760876) signal to mTORC1 via Rag GTPases, glutamine utilizes a separate pathway that requires the ADP-ribosylation factor 1 (Arf1), a small GTPase typically localized to the Golgi apparatus. imrpress.comnih.govd-nb.info This Arf1-dependent activation still necessitates the presence and function of the lysosome, where mTORC1 is ultimately activated. nih.govd-nb.info
Furthermore, glutamine's metabolites are key effectors in this signaling cascade. After entering the cell, glutamine is converted to glutamate and subsequently to α-ketoglutarate (α-KG), a crucial intermediate of the TCA cycle. cellsignal.com This conversion, known as glutaminolysis, stimulates mTORC1 activity. mdpi.comnih.gov The activation of mTORC1 by glutamine promotes glutamine anaplerosis by activating glutamate dehydrogenase (GDH), creating a positive feedback loop. nih.gov This is achieved through the transcriptional repression of SIRT4, a mitochondrial sirtuin that inhibits GDH. nih.gov
| Pathway Component | Role in Glutamine-Mediated mTORC1 Activation | Key Findings |
| Glutamine | Primary signal | Can activate mTORC1 independently of Rag GTPases. imrpress.comnih.gov |
| Arf1 GTPase | Essential mediator | Required for glutamine-induced mTORC1 activation in the absence of Rag GTPases. imrpress.comd-nb.info |
| α-ketoglutarate (α-KG) | Key metabolite | Product of glutaminolysis that stimulates mTORC1 activation. mdpi.com |
| Lysosome | Activation site | Both Rag-dependent and Rag-independent pathways require the lysosome for mTORC1 activation. nih.gov |
| SIRT4 | Negative regulator | Repressed by mTORC1 signaling to promote glutaminolysis and further mTORC1 activity. nih.gov |
Modulation of Autophagy Processes
Autophagy is a fundamental cellular process for degrading and recycling cellular components, crucial for maintaining homeostasis, especially under stress conditions. Glutamine's influence on autophagy is complex and can be either inhibitory or inductive, depending on the cellular context and metabolic state.
Often, glutamine availability is linked to the inhibition of autophagy. The catabolism of glutamine into α-ketoglutarate fuels the TCA cycle and activates mTORC1, a potent inhibitor of autophagy. mdpi.com In this scenario, glutaminolysis actively suppresses the initiation of the autophagic process. mdpi.com Interestingly, glutamine starvation can also lead to autophagy inhibition in some contexts. mdpi.com Under such conditions, cells may upregulate the uptake of other amino acids like leucine, which in turn activates mTORC1 and puts a brake on what might otherwise be excessive and detrimental autophagy. mdpi.com
Conversely, glutamine can also promote autophagy. In some cancer models, high glutamine levels have been shown to increase the expression of autophagy markers in stromal fibroblasts, while having the opposite effect in cancer cells, highlighting a compartment-specific regulation. nih.gov The production of ammonia (B1221849), a byproduct of glutaminolysis, has also been linked to the induction of autophagy. nih.gov Moreover, the PI(3)K-PKB-FOXO signaling network can modulate autophagy by regulating intracellular glutamine levels. researchgate.net Activation of FOXO transcription factors can increase the expression of glutamine synthetase, leading to increased glutamine production and subsequent mTOR inhibition, which in turn induces autophagy. researchgate.netbiorxiv.org This induction of autophagy appears to be a crucial survival mechanism. researchgate.net
| Condition | Effect on Autophagy | Underlying Mechanism | Cellular Context Example |
| Glutaminolysis | Inhibition | Production of α-ketoglutarate activates mTORC1. mdpi.com | General cell function |
| Glutamine Starvation | Inhibition | Increased uptake of leucine activates mTORC1. mdpi.com | Prevents excessive autophagy |
| High Glutamine | Induction | Increased expression of autophagy markers (e.g., Lamp-1). nih.gov | Stromal fibroblasts |
| High Glutamine | Inhibition | Decreased expression of autophagy markers (e.g., Beclin-1). nih.gov | MCF7 cancer cells |
| FOXO Activation | Induction | Increased glutamine synthetase expression inhibits mTOR translocation. researchgate.net | Cancer cells under stress |
Impact on Gene Expression Profiles (e.g., c-Myc, HIF-1α)
Glutamine metabolism is deeply intertwined with the expression and activity of key oncogenic transcription factors, most notably c-Myc and Hypoxia-Inducible Factor-1α (HIF-1α).
The proto-oncogene c-Myc is a master regulator of cellular metabolism and is known to drive a state of "glutamine addiction" in cancer cells. cellsignal.comresearchgate.net c-Myc directly promotes glutamine uptake and catabolism by transcriptionally upregulating the genes for the glutamine transporter ASCT2 (SLC1A5) and the enzyme glutaminase (GLS). cellsignal.comfrontiersin.org This reprogramming ensures a steady supply of carbon and nitrogen from glutamine to fuel rapid proliferation. frontiersin.org
The relationship between glutamine metabolism and HIF-1α, the primary regulator of the cellular response to hypoxia, is also intricate. Under hypoxic conditions, HIF-1 typically promotes a shift to glycolysis. However, in some cancer cells with high MYC expression, such as small cell lung carcinoma, an induced glutaminolysis can bypass the need for HIF-driven glycolysis. frontiersin.orgnih.gov These cells become highly dependent on glutamine for survival in hypoxia, irrespective of HIF-1α activity. nih.gov Furthermore, glutamine metabolism itself can influence HIF-1α. Under normoxic (normal oxygen) conditions, glutamine metabolism can lead to an increase in HIF-1 activity, which is associated with the release of ammonium (B1175870). mdpi.com Conversely, HIF-1 activation under hypoxia can shift glutamine metabolism away from oxidation by reducing the activity of the α-ketoglutarate dehydrogenase (αKGDH) enzyme complex. nih.gov
| Transcription Factor | Interaction with Glutamine Metabolism | Effect on Cellular Processes |
| c-Myc | Upregulates expression of glutamine transporters (ASCT2) and glutaminase (GLS). cellsignal.comfrontiersin.org | Promotes glutamine uptake and catabolism, fueling cell proliferation. researchgate.net |
| HIF-1α | Activity can be increased by glutamine metabolism under normoxia. mdpi.com | Regulates metabolic adaptation to hypoxia; its role can be bypassed by MYC-driven glutaminolysis. frontiersin.orgnih.gov |
| MYC/HIF-1α Crosstalk | MYC-driven glutaminolysis can override the need for HIF-1 activity in hypoxia. nih.gov | Allows cancer cell survival and proliferation in hypoxic environments independent of glycolysis. frontiersin.org |
Glutamine-Mediated Protein Glycosylation
Protein glycosylation is a critical post-translational modification that affects protein folding, stability, and function. Glutamine plays a fundamental role in this process by providing the nitrogen for the synthesis of hexosamines.
Specifically, glutamine is a key substrate for the hexosamine biosynthesis pathway (HBP). frontiersin.org The first and rate-limiting step of the HBP is catalyzed by glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which converts fructose-6-phosphate to glucosamine-6-phosphate using the amide nitrogen from glutamine. frontiersin.orgcapes.gov.br The end product of the HBP is uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the essential precursor for all types of protein glycosylation. frontiersin.org
This glutamine-mediated glycosylation has profound effects on cell signaling. For example, the glycosylation of growth factor receptors can be essential for their proper targeting to the cell surface and subsequent activation. cellsignal.com The function of nutrient transporters themselves can also be regulated by glycosylation. The major glutamine transporter, ASCT2, is a glycoprotein, and inhibiting glycosylation has been shown to lead to its deglycosylation, although the direct impact on its transport function can be complex and may trigger compensatory mechanisms. oncotarget.com Therefore, by controlling the flux through the HBP, glutamine availability can directly influence the glycosylation status of a vast array of proteins, thereby modulating their activity and impacting cellular signaling networks. capes.gov.br
Enzymology and Biochemical Mechanisms Involving Glutamine Hydrochloride
Characterization of Glutamine-Metabolizing Enzymes: Kinetics and Catalytic Properties
The metabolism of glutamine is primarily managed by three classes of enzymes: glutaminases, glutamine synthetase, and a variety of aminotransferases in conjunction with glutamate (B1630785) dehydrogenase. Each possesses distinct kinetic and catalytic properties that dictate their physiological roles.
Glutaminase (B10826351) (GLS) Isozymes: Kinetic Parameters and Substrate Specificity
Glutaminases catalyze the hydrolysis of glutamine to glutamate and ammonia (B1221849). embopress.orgbosterbio.com Humans express four isoforms of glutaminase, with GLS1 encoding two kidney-type (KGA) variants and GLS2 encoding two liver-type (LGA) variants. wikipedia.org These isozymes exhibit different kinetic properties and tissue distribution, reflecting their specialized functions. annualreviews.org
Kidney-type glutaminase (KGA/GLS1): This isozyme is characterized by a lower Michaelis constant (Km) for glutamine, indicating a high affinity for its substrate. annualreviews.org Reported Km values for GLS1 are in the range of 0.6 mM to 5 mM. annualreviews.orgmdpi.com KGA is predominantly found in the kidney, brain, intestine, and fetal liver. annualreviews.org Its activity is potently activated by inorganic phosphate (B84403) (Pi). pnas.org
Liver-type glutaminase (LGA/GLS2): In contrast, LGA displays a significantly higher Km for glutamine, around 11.6 mM to 17 mM, suggesting lower affinity. annualreviews.orgmdpi.com This isozyme is primarily expressed in the liver. annualreviews.org
The substrate specificity of glutaminases is high for glutamine, though other amino acids can interact with the enzymes. However, the catalytic efficiency is highest for glutamine. mdpi.com
Interactive Data Table: Kinetic Parameters of Glutaminase Isozymes
| Enzyme Isozyme | Common Abbreviation | Typical Km for Glutamine (mM) | Key Activators | Primary Tissue Location |
| Kidney-type Glutaminase | KGA, GLS1 | 0.6 - 5 | Phosphate (Pi) | Kidney, Brain, Intestine |
| Liver-type Glutaminase | LGA, GLS2 | 11.6 - 17 | Phosphate (Pi) | Liver |
Glutamine Synthetase (GS): Mechanistic Insights and Regulatory Features
Glutamine Synthetase (GS) catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. acs.orgnih.gov This reaction is crucial for ammonia detoxification and providing glutamine for various biosynthetic pathways. libretexts.orgplos.org The catalytic mechanism of GS proceeds in two steps:
Phosphorylation of Glutamate: ATP phosphorylates glutamate to form a γ-glutamyl phosphate intermediate. wikipedia.org
Ammonia Attack: This activated intermediate then reacts with ammonia to produce glutamine and inorganic phosphate. nih.gov
GS is a ubiquitous enzyme subject to complex regulation to control nitrogen metabolism. nih.gov Its activity is regulated by feedback inhibition from several downstream metabolites, including tryptophan, histidine, AMP, and carbamoyl (B1232498) phosphate. asm.org
Glutamate Dehydrogenase (GDH) and Various Aminotransferases: Reaction Mechanisms
Once glutamine is converted to glutamate by glutaminase, glutamate can be further metabolized by glutamate dehydrogenase (GDH) or various aminotransferases.
Glutamate Dehydrogenase (GDH): GDH catalyzes the reversible oxidative deamination of glutamate into α-ketoglutarate (α-KG) and ammonia, using NAD(P)+ as a cofactor. nih.govmdpi.com This reaction links amino acid metabolism with the Krebs cycle. nih.gov While the equilibrium of the GDH reaction in vitro favors glutamate synthesis, it is often driven towards glutamate oxidation in vivo by the rapid removal of ammonia for glutamine synthesis. researchgate.net
Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from glutamate to an α-keto acid, producing α-ketoglutarate and a new amino acid. embopress.orgnih.gov This process avoids the production of free ammonia. nih.gov Key aminotransferases in glutamate metabolism include:
Alanine (B10760859) Aminotransferase (ALT): Transfers the amino group from glutamate to pyruvate (B1213749), yielding α-ketoglutarate and alanine. nih.gov
Aspartate Aminotransferase (AST): Transfers the amino group from glutamate to oxaloacetate, forming α-ketoglutarate and aspartate. nih.gov
Ornithine Aminotransferase (OAT): Catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-5-semialdehyde and glutamate. mdpi.com
Allosteric Regulation and Post-Translational Modifications of Glutamine Enzymes
The activities of glutamine-metabolizing enzymes are tightly controlled through allosteric regulation and post-translational modifications (PTMs), allowing cells to respond rapidly to metabolic changes.
Glutaminase (GLS): Phosphate is a key allosteric activator of KGA, binding at the dimer-dimer interface and remodeling the catalytic pocket to an active conformation. biorxiv.orgbiorxiv.org Small-molecule inhibitors like BPTES also bind to an allosteric pocket at the dimer interface, inducing a conformational change that inactivates the enzyme. researchgate.netpnas.org
Glutamine Synthetase (GS): GS is subject to multiple layers of regulation. In bacteria like E. coli, its activity is modulated by cumulative feedback inhibition from various end products of glutamine metabolism. asm.org A primary regulatory mechanism is covalent adenylylation, where the attachment of an AMP molecule to a specific tyrosine residue inactivates the enzyme. wikipedia.orgscielo.br This process is controlled by a bicyclic cascade system involving the PII regulatory protein. wikipedia.org In plants, GS is regulated by phosphorylation and interaction with 14-3-3 proteins. frontiersin.org Oxidative modifications, such as tyrosine nitration by peroxynitrite, can lead to inactivation and aggregation of human GS. nih.gov
Glutamate Dehydrogenase (GDH): GDH is allosterically regulated by a variety of small molecules. It is activated by ADP and leucine (B10760876), and inhibited by ATP and GTP. mdpi.com This allows the enzyme's activity to be coupled to the cell's energy status.
Structural Biology of Glutamine-Binding Enzymes and Complexes
Understanding the three-dimensional structures of these enzymes is crucial for elucidating their mechanisms of action and for designing targeted therapeutics.
Crystallographic and Cryo-EM Studies for Active Site Elucidation
High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided invaluable insights into the architecture of glutamine-metabolizing enzymes.
Glutaminase (GLS): The crystal structure of the catalytic domain of human KGA in complex with the glutamine analog 6-diazo-5-oxo-L-norleucine (DON) has revealed the key residues involved in substrate binding and catalysis. nih.gov DON covalently binds to the active site serine (Ser286), and interacts with residues such as Tyr249, Asn335, and Tyr466. nih.gov Cryo-EM studies of human glutaminase have shown how the allosteric activator phosphate binds at the dimer-dimer interface, inducing a conformational change that activates the enzyme. biorxiv.org
Glutamine Synthetase (GS): GS forms a dodecameric complex composed of two stacked hexameric rings. wikipedia.org Each of the 12 active sites is located at the interface between adjacent subunits and has a bifunnel architecture. acs.orgnih.gov Recent advances in cryo-EM have revealed multiple quaternary states and the binding of various regulatory molecules and protein partners, highlighting the dynamic nature of GS regulation. acs.orgnih.gov For instance, cryo-EM structures of Methanosarcina mazei GS have shown that the allosteric activator 2-oxoglutarate triggers the assembly of the active dodecameric complex. elifesciences.orgrcsb.org
Protein Glutaminase: The crystal structure of protein glutaminase from Chryseobacterium proteolyticum has been determined at high resolution. nih.govrcsb.org It reveals a catalytic triad (B1167595) of Cys-His-Asp, similar to that found in transglutaminases and cysteine proteases, located at the bottom of the active site pocket. nih.gov
Development and Validation of Enzymatic Assays for Glutamine and its Metabolites
The accurate quantification of glutamine and its related metabolites is essential for studying their roles in various biological processes. A variety of enzymatic assays have been developed and validated for this purpose, ranging from traditional colorimetric and fluorometric methods to more advanced bioluminescent and radio-labeled assays.
Enzymatic assays for glutamine typically rely on the hydrolysis of glutamine to glutamate, a reaction catalyzed by the enzyme glutaminase. promega.comassaygenie.com The resulting glutamate can then be quantified through various detection methods.
Colorimetric and Fluorometric Assays: Colorimetric assays often involve a subsequent enzymatic reaction where the product generates a colored compound. assaygenie.comnovusbio.com For example, the product of glutamine hydrolysis can be determined, and the intensity of the color, measured at a specific wavelength (e.g., 565 nm), is proportional to the glutamine concentration in the sample. assaygenie.com These kits are designed to be sensitive, accurate, and suitable for high-throughput screening. assaygenie.com Similarly, enzymatic-fluorometric analyses have been validated for measuring glutamine and glutamate in biological samples like plasma and milk. cambridge.org
Bioluminescent Assays: Bioluminescent assays offer high sensitivity and a broad dynamic range, making them well-suited for measuring both extracellular and intracellular metabolites. promega.compromega.ro The Glutamine/Glutamate-Glo™ Assay, for instance, is based on the conversion of glutamine to glutamate by glutaminase. The subsequent oxidation of glutamate is coupled to a bioluminescent NADH detection system. promega.com The luminescent signal produced is proportional to the amount of glutamate, and by running a parallel reaction without glutaminase, the concentration of glutamine can be calculated by subtraction. promega.com These assays often include rapid inactivation of endogenous enzymes, which simplifies the sample preparation process. promega.ro
Radio-labeled Assays: A highly sensitive method for measuring the intracellular activities of glutamine synthetase and glutaminase involves the use of radiolabeled substrates, such as L-[³H]glutamate or L-[³H]glutamine. nih.govnih.gov The enzymatic conversion of the radiolabeled substrate to its product is quantified using techniques like scintillation counting after separation by methods like anion exchange chromatography. nih.govnih.gov The specificity of these assays is validated using pharmacological inhibitors of the respective enzymes and by cross-validation with other analytical techniques like HPLC. nih.govnih.gov
The development and validation of these diverse enzymatic assays provide researchers with powerful tools to investigate the intricate roles of glutamine and its metabolites in health and disease.
Interactive Data Table: Comparison of Enzymatic Assays for Glutamine
| Assay Type | Principle | Detection Method | Key Features | Sample Types |
| Colorimetric | Hydrolysis of glutamine to glutamate, followed by a color-producing reaction. | Spectrophotometry (e.g., OD at 565 nm) assaygenie.com | Simple, direct, automation-ready. assaygenie.com | Serum, plasma, urine, cell and tissue lysates. assaygenie.com |
| Fluorometric | Enzymatic conversion leading to a fluorescent product. | Fluorometry | High sensitivity. | Plasma, milk. cambridge.org |
| Bioluminescent | Glutamine conversion to glutamate, coupled to a bioluminescent NADH detection system. promega.com | Luminometry | High sensitivity, broad linear range, minimal sample prep. promega.compromega.ro | Cell culture media, cell lysates. promega.ro |
| Radio-labeled | Quantifying the enzymatic interconversion of radiolabeled glutamate and glutamine. nih.gov | Scintillation Counting | High sensitivity for measuring intracellular enzyme activity. nih.govnih.gov | Cultured cells. nih.gov |
H Glu Nh2 Hcl Research in Diverse Biological Systems Non Clinical Focus
Investigations in Microbial Metabolism and Nitrogen Cycling
The study of H-Glu-NH2 HCl, a salt of the amide of glutamic acid, in microbial systems provides fundamental insights into the core processes of nitrogen metabolism and its regulation. As a readily available source of glutamine, its metabolic fate mirrors that of endogenous glutamine, a central molecule in nitrogen assimilation and signaling.
In many prokaryotes, the assimilation of ammonium (B1175870), a primary nitrogen source, is predominantly managed by the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway. scielo.br Glutamine synthetase (GS) catalyzes the ATP-dependent condensation of glutamate (B1630785) and ammonium to form glutamine. scielo.br This reaction is a critical entry point for inorganic nitrogen into organic molecules. The amide group of glutamine can then be transferred to α-ketoglutarate by glutamate synthase (GOGAT) to produce two molecules of glutamate. scielo.br This cycle ensures a continuous supply of glutamate for further ammonium assimilation.
The regulation of this pathway is intricately linked to the expression of nitrogenase, the enzyme complex responsible for biological nitrogen fixation. In diazotrophic bacteria, such as Azospirillum brasilense and Rhodopseudomonas palustris, the availability of fixed nitrogen, sensed through intracellular glutamine levels, governs nitrogenase gene expression. scielo.brnih.gov High levels of glutamine, which can be derived from the metabolism of this compound, signal nitrogen sufficiency, leading to the repression of nitrogenase synthesis. This feedback mechanism prevents the energetically expensive process of nitrogen fixation when an adequate supply of reduced nitrogen is available. plos.org
In some bacteria, the regulation involves post-translational modification of GS itself. For instance, the activity of GS can be modulated by adenylylation, where the attachment of an AMP group inactivates the enzyme. This process is controlled by the nitrogen status of the cell, which is communicated through signaling proteins that sense the intracellular glutamine-to-α-ketoglutarate ratio. scielo.br
| Process | Key Enzyme(s) | Role of Glutamine (from this compound) | Regulatory Outcome |
| Ammonium Assimilation | Glutamine Synthetase (GS), Glutamate Synthase (GOGAT) | Serves as the primary product of ammonium incorporation and a nitrogen donor. | Incorporation of inorganic nitrogen into organic molecules. |
| Nitrogenase Expression | Nitrogenase | High intracellular levels signal nitrogen repletion. | Repression of genes responsible for nitrogen fixation. plos.org |
Studies in Isolated Mammalian Cellular Systems
In vitro studies utilizing isolated mammalian cells have been instrumental in elucidating the multifaceted roles of glutamine, supplied as this compound, in cellular physiology. These model systems allow for controlled investigations into its impact on cell growth, energy metabolism, and specialized cellular functions.
Glutamine is a critical nutrient for rapidly dividing cells, including lymphocytes and cancer cells such as neuroblastoma. In lymphocytes, glutamine is essential for proliferation following activation. nih.govdocumentsdelivered.com It serves not only as a nitrogen source for the synthesis of nucleotides and other biomolecules but also as a key energy substrate. nih.gov
In the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system, cell proliferation is often linked to the amplification of the MYCN oncogene. Studies have shown that MYCN can regulate metabolic pathways to fuel rapid cell growth. nih.gov While direct studies on this compound are specific, the critical role of glutamine metabolism in neuroblastoma proliferation is well-established. nih.gov Glutamine provides the necessary building blocks for biomass accumulation and supports the high energetic demands of these cancer cells.
Regarding differentiation, the availability of glutamine can influence the developmental fate of certain cell types. While specific research on this compound's role in differentiation is nuanced, the metabolic shifts associated with glutamine metabolism are known to be intertwined with cellular differentiation processes.
| Cell Type | Effect of Glutamine (from this compound) | Key Findings |
| Lymphocytes | Essential for proliferation | Supports biosynthetic and bioenergetic needs during clonal expansion. nih.govnih.gov |
| Neuroblastoma Cells | Supports proliferation | Provides carbon and nitrogen for nucleotide and protein synthesis, fueling rapid cell division. nih.gov |
Many cultured cells, particularly cancer cells, exhibit a phenomenon known as metabolic reprogramming. This involves a shift in energy metabolism to support the demands of growth and proliferation. Glutamine plays a central role in this reprogramming. The process of "glutaminolysis" involves the conversion of glutamine to glutamate and subsequently to α-ketoglutarate, which enters and replenishes the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. nih.gov
This is particularly important in cells that exhibit the Warburg effect, where glucose is preferentially metabolized to lactate (B86563) even in the presence of oxygen. youtube.com In such cells, glutamine becomes a major source of carbon for the TCA cycle, supporting mitochondrial respiration and the production of ATP and biosynthetic precursors. nih.govnih.gov The metabolism of glutamine is thus crucial for maintaining the bioenergetic status and enabling the metabolic flexibility of these cells. nih.gov
In the central nervous system, glutamine is a key player in the "glutamate-glutamine cycle," a metabolic partnership between neurons and glial cells (astrocytes). nih.gov Glutamate is the primary excitatory neurotransmitter, while gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter. wikipedia.org
After its release into the synapse, glutamate is taken up by astrocytes and converted to glutamine by the enzyme glutamine synthetase. nih.gov This glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase (B10826351), thus replenishing the neurotransmitter pool. nih.govnih.gov Glutamine supplied in culture, such as from this compound, serves as a direct precursor for this process in neuronal models.
Furthermore, glutamate derived from glutamine is the precursor for the synthesis of GABA in GABAergic neurons, a reaction catalyzed by glutamate decarboxylase. wikipedia.orgnih.gov Therefore, the availability of glutamine is critical for maintaining the balance of excitatory and inhibitory neurotransmission. vt.edusigmaaldrich.com
| Neurotransmitter | Precursor Role of Glutamine (from this compound) | Key Enzyme(s) in Synthesis |
| Glutamate | Direct precursor in the glutamate-glutamine cycle. frontiersin.org | Glutaminase |
| GABA | Precursor via its conversion to glutamate. nih.gov | Glutaminase, Glutamate Decarboxylase |
The function of various immune cells is highly dependent on glutamine metabolism. During an immune response, cells such as lymphocytes, macrophages, and neutrophils exhibit high rates of glutamine consumption, often comparable to or greater than their use of glucose. nih.gov
Lymphocytes: As mentioned, glutamine is vital for their proliferation. documentsdelivered.com It also supports the production of cytokines, which are signaling molecules essential for coordinating the immune response. documentsdelivered.com
Macrophages: Glutamine is used for phagocytosis and the secretion of inflammatory mediators.
Neutrophils: These cells, which are among the first responders to infection, consume glutamine at very high rates. nih.gov It is converted to glutamate and other intermediates that are important for their metabolic and functional activities, including bacterial killing. nih.gov
In vitro studies using this compound as a glutamine source help to dissect the specific metabolic pathways that are essential for these diverse immune functions. nih.govnih.gov
Research in Plant Metabolism and Nitrogen Remobilization
Nitrogen is a crucial macronutrient for plant growth and development, and its assimilation and internal recycling are fundamental processes. Glutamate and glutamine, as primary products of inorganic nitrogen assimilation, play central roles in both the initial uptake and the subsequent remobilization of nitrogen from older tissues to growing sinks like young leaves and developing seeds. Research into these amino acids provides insight into the intricate regulatory networks that govern plant nitrogen use efficiency.
Glutamate Synthase Activity and Nitrogen Recycling Processes
The assimilation and reassimilation of nitrogen into organic molecules are primarily managed by the coordinated action of two key enzymes: glutamine synthetase (GS) and glutamate synthase (GOGAT). This metabolic pathway is often referred to as the GS-GOGAT cycle. oup.com The initial step involves the incorporation of ammonia (B1221849) into glutamate to form glutamine, a reaction catalyzed by GS. oup.com Subsequently, glutamate synthase facilitates the transfer of the amide group from glutamine to a molecule of 2-oxoglutarate, which results in the production of two molecules of glutamate. oup.comnih.gov One of these glutamate molecules is then available for various biosynthetic pathways, while the other can be used by GS to continue the cycle, ensuring a continuous flow of assimilated nitrogen. nih.gov
This cycle is not only central to the primary assimilation of nitrogen from the soil but is also vital for nitrogen recycling within the plant. oup.com During processes like leaf senescence, proteins and other nitrogen-containing compounds are broken down, releasing significant amounts of potentially toxic ammonia. nih.gov The GS-GOGAT pathway efficiently reassimilates this ammonia, converting it into transportable amino acids like glutamine and glutamate, which are then remobilized via the phloem to support growth in other parts of the plant. nih.govsemanticscholar.org
Higher plants possess distinct isoforms of GOGAT that differ in their reductant specificity, location within the cell, and physiological roles. oup.com The two major forms are ferredoxin-dependent GOGAT (Fd-GOGAT) and NADH-dependent GOGAT (NADH-GOGAT). Fd-GOGAT is predominantly found in photosynthetic tissues like leaves, where it uses reducing power directly from photosynthesis. oup.comnih.gov In contrast, NADH-GOGAT is more active in non-photosynthetic tissues, such as roots, where the reducing power is supplied by carbohydrate metabolism, specifically the oxidative pentose (B10789219) phosphate (B84403) pathway. oup.comnih.gov Studies in tobacco have shown that during leaf aging, the activity of both Fd-GOGAT and NADH-GOGAT decreases significantly in older leaves, consistent with their role in nitrogen assimilation and remobilization prior to senescence. nih.gov
| Enzyme Isoform | Primary Location | Reductant Source | Primary Role |
|---|---|---|---|
| Ferredoxin-GOGAT (Fd-GOGAT) | Photosynthetic Tissues (e.g., Chloroplasts) | Ferredoxin (from Photosynthesis) | Assimilation of photorespiratory ammonia; Primary nitrogen assimilation in leaves. nih.gov |
| NADH-GOGAT | Non-Photosynthetic Tissues (e.g., Roots) | NADH (from Oxidative Pentose Phosphate Pathway) | Primary nitrogen assimilation in roots; Glutamate synthesis for transport. oup.comnih.gov |
Feedback Regulation of Nitrate (B79036) Reductase Activity by Glutamine in Plant Roots
One of the primary enzymes in this pathway is nitrate reductase (NR), which catalyzes the reduction of nitrate to nitrite. Research on barley roots has provided direct evidence for the feedback regulation of NR activity by glutamine. nih.govoup.com In experiments where barley roots were treated with a 1 mM glutamine solution, a noticeable decrease in the activity of nitrate reductase was observed. nih.govoup.com This inhibitory effect peaked approximately two hours after the treatment began. oup.com
Interestingly, this glutamine-induced reduction in NR activity was accompanied by an increase in the cytosolic concentration of nitrate, which rose from a baseline of 3 mM to 7 mM. nih.govoup.com This suggests that the downregulation of NR activity leads to a temporary accumulation of nitrate within the root cells that has been taken up but not yet assimilated. oup.com The regulatory effect appears to be transient; after six hours of continuous treatment with glutamine, both the root's nitrate reductase activity and the cytosolic nitrate levels returned to their initial values, even though the internal tissue concentrations of glutamine remained elevated. nih.govoup.com This indicates a complex regulatory mechanism that may adapt over time. These findings demonstrate that glutamine acts as a feedback inhibitor of nitrate reductase, playing a crucial role in modulating the rate of nitrate assimilation in response to the plant's nitrogen status. nih.govoup.com
| Time After 1 mM Glutamine Treatment | Root Nitrate Reductase (NR) Activity | Cytosolic Nitrate Concentration |
|---|---|---|
| 0 hours (Baseline) | Normal | ~3 mM |
| 2 hours | Decreased (Peak Inhibition) | Increased to ~7 mM (Peak) |
| 6 hours | Returned to Pre-treatment Level | Returned to Pre-treatment Level |
Glutamine Hydrochloride Derivatives and Analogs in Academic Research
Rational Design and Chemical Synthesis of Novel Glutamine Derivatives
The rational design of novel glutamine derivatives is a focal point of research, aiming to create compounds with specific biological activities by modifying the parent glutamine structure. This process often involves computational modeling and a deep understanding of the target enzyme's active site to guide the synthesis of potent and selective inhibitors or probes.
One prominent area of research is the development of inhibitors for enzymes that utilize glutamine. For instance, glutaminyl cyclase (QC), an enzyme implicated in the formation of neurotoxic amyloid plaques in Alzheimer's disease, has been a target for rationally designed inhibitors. Researchers have designed QC inhibitors based on the structure of the N-terminal tripeptide of the amyloid-β peptide. acs.org These inhibitors typically feature a zinc-binding moiety, like imidazole, to interact with the active site's zinc ion, and a hydrophobic group that occupies the space where the penultimate amino acid to the N-terminal glutamine would bind. acs.org By extending this scaffold to include additional pharmacophoric regions that mimic the antepenultimate arginine residue of the substrate, novel inhibitors with significantly enhanced potency have been synthesized. acs.org
Similarly, glutamine synthetase (GS), a key enzyme in nitrogen metabolism, has been the target for the design of phosphonate (B1237965) inhibitors. nih.gov These phosphonates were engineered as stable analogs of the phosphorylated intermediates formed during the enzymatic reaction. nih.gov The design incorporated various tetrahedral sulfur-containing groups or a phosphinate group adjacent to a methylphosphonic acid moiety. nih.gov Analysis of these synthetic analogs revealed that replacing the oxygen bridge with a more hydrophobic methylene (B1212753) group drastically reduced the enzyme's affinity for the inhibitor, providing valuable structure-activity relationship (SAR) data for future inhibitor design. nih.gov
The synthesis of these rationally designed glutamine derivatives often involves complex multi-step chemical processes. For example, the synthesis of a cyclic glutamine analogue, a key intermediate for antiviral protease inhibitors, has been improved and scaled up. acs.org This improved route utilizes a γ-allylation of dimethyl N-Boc-glutamate, followed by a series of reactions including oxidation, oxime formation, and a Raney-nickel catalyzed hydrogenolysis with concomitant cyclization to form the desired lactam ring structure. acs.org Another approach to synthesizing glutamine analogs involves the stereoselective cyanomethylation of the γ-carbon of Boc-L-glutamate dimethyl ester, followed by reduction of the cyano group and cyclization. acs.org
Furthermore, enzymatic synthesis methods have been employed to create novel glutathione (B108866) analogs by substituting glutamate (B1630785) with its analogs, such as 4-fluoroglutamate, in reaction mixtures containing immobilized E. coli enriched with γ-glutamylcysteine synthetase and glutathione synthetase. nih.gov These synthetic strategies enable the production of a diverse range of glutamine derivatives for various research applications.
Radiosynthesized Glutamine Analogs as Research Probes for Metabolic Studies
Radiosynthesized glutamine analogs have emerged as valuable research probes for non-invasively studying the altered metabolism of cancer cells using Positron Emission Tomography (PET). snmjournals.orgoncotarget.com Since many tumors exhibit increased glutamine uptake and metabolism, a phenomenon known as "glutaminolysis," these radiotracers can provide critical insights into tumor biology and response to therapy. snmjournals.orgplos.orgjci.org
Several glutamine analogs have been labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). snmjournals.orgoncotarget.comresearchgate.net These radiolabeled compounds are designed to mimic glutamine and be taken up by cancer cells through amino acid transporters. Once inside the cell, their metabolic fate can be tracked by PET imaging.
One of the most extensively studied glutamine analogs is ¹⁸F-(2S,4R)4-fluoroglutamine (¹⁸F-Gln). snmjournals.orgrsna.org This tracer has been shown to be selectively taken up and trapped by tumor cells, making it a useful tool for imaging glutaminolytic tumors. snmjournals.org Another approach has been the development of N-acylated glutamine derivatives, such as N-(2-[¹⁸F]fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN). oncotarget.com This tracer has also demonstrated potential for tumor imaging in preclinical models. oncotarget.com
The development of these radiotracers often involves a multi-step synthesis process. For example, the synthesis of ¹⁸F-(2S,4R)4-fluoroglutamine involves the nucleophilic fluorination of a suitable precursor followed by deprotection steps. snmjournals.org The radiochemical yield, purity, and specific activity of the final product are critical parameters that are carefully optimized.
Radiosynthesized glutamine analogs have been widely applied in preclinical research models, primarily in oncology, to visualize and quantify tumor glutamine metabolism. These studies have provided valuable data on tumor uptake, biodistribution, and pharmacokinetics of these tracers.
In preclinical PET imaging studies using rodent models with various tumor xenografts, ¹⁸F-Gln has demonstrated significant tumor-specific uptake. snmjournals.orgacs.orgfrontiersin.org For instance, in rats bearing 9L glioma xenografts, ¹⁸F-Gln showed higher tumor-to-background ratios compared to the widely used glucose analog ¹⁸F-FDG and the amino acid tracer [¹¹C]Methionine. frontiersin.org This suggests that ¹⁸F-Gln may offer improved imaging contrast for certain types of tumors. Dynamic PET studies with ¹⁸F-Gln in these models have also allowed for pharmacokinetic modeling to better understand the tracer's uptake and retention mechanisms. frontiersin.org
Similarly, ¹¹C-labeled glutamine (L-[5-¹¹C]-glutamine) has been used in preclinical models to study tumor metabolism. researchgate.netresearchgate.net PET imaging with this tracer in rats with 9L tumor xenografts clearly visualized the tumor, although areas of necrosis within the tumor showed no tracer uptake. researchgate.net This highlights the ability of these tracers to not only detect tumors but also to provide information about their metabolic heterogeneity.
The table below summarizes the findings from preclinical PET imaging studies with different radiosynthesized glutamine analogs.
| Radiotracer | Preclinical Model | Key Findings |
| ¹⁸F-(2S,4R)4-fluoroglutamine (¹⁸F-Gln) | Rats with 9L glioma xenografts | Higher tumor-to-background ratio compared to ¹⁸F-FDG and [¹¹C]Met. frontiersin.org |
| ¹⁸F-(2S,4R)4-fluoroglutamine (¹⁸F-Gln) | Transgenic mice with spontaneous mammary gland tumors | Significant tumor uptake and retention. snmjournals.org |
| N-(2-[¹⁸F]fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN) | Mice with human lung adenocarcinoma and prostate cancer xenografts | Intense accumulation of the tracer in tumors. oncotarget.com |
| L-[5-¹¹C]-glutamine | Rats with 9L tumor xenografts | Clear tumor visualization with the ability to distinguish necrotic regions. researchgate.net |
| (2S,4S)4-(3-[¹⁸F]F-propyl)-glutamine | Rats with 9L tumor xenografts | Excellent tumor-specific uptake with a high tumor-to-muscle ratio. snmjournals.org |
These preclinical studies have been instrumental in demonstrating the potential of radiosynthesized glutamine analogs as PET imaging agents for oncology and have paved the way for their evaluation in clinical trials. rsna.org
Amino Acid-Linked Polymer Research for Biomaterial Science
Amino acid-linked polymers, particularly those incorporating glutamine, are a growing area of research in biomaterial science. These polymers offer the potential for creating biocompatible and biodegradable materials with tunable properties for a variety of biomedical applications, including drug delivery and tissue engineering.
One area of focus is the development of glutamine-functionalized polymers for targeted drug delivery to cancer cells. researchgate.netacs.org Since many cancer cells overexpress glutamine transporters like ASCT2, polymers decorated with glutamine residues can act as a targeting ligand, enhancing the delivery of therapeutic agents to tumors. researchgate.netacs.org For example, a block copolymer of polyethylene (B3416737) glycol (PEG) and poly(β-amino ester) (PAE) has been functionalized with glutamine (Gln-PEG-b-PAE). researchgate.net This polymer can self-assemble into micelles to encapsulate chemotherapy drugs like doxorubicin. researchgate.net Studies have shown that these glutamine-targeted micelles exhibit enhanced cytotoxicity and antiproliferative activity against triple-negative breast cancer cells compared to the free drug. researchgate.net
Another significant application of glutamine-linked polymers is in the creation of hydrogels for cell culture and tissue engineering. nih.govnih.govepfl.ch Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, providing a hydrated and supportive environment for cells. By incorporating glutamine and other amino acids into the polymer backbone, hydrogels with specific biological functionalities can be created.
For instance, hydrogels have been synthesized by reacting chitosan (B1678972) with glutamic acid, a precursor to glutamine. nih.gov The resulting glutamic-chitosan hydrogels have been shown to be effective in removing heavy metal ions like copper and nickel from wastewater, demonstrating their potential for environmental applications as well. nih.gov
In a more advanced application, well-defined hydrogel matrices for the culture of intestinal stem cells and organoids have been developed using multi-arm PEG precursors functionalized with glutamine- and lysine-containing peptides. nih.govepfl.ch The cross-linking of these polymers is achieved through an enzymatic reaction catalyzed by transglutaminase, which forms stable isopeptide bonds between the glutamine and lysine (B10760008) residues. nih.govepfl.ch These hydrogels provide a tunable and reproducible 3D environment that can be tailored to support the specific needs of different cell types. nih.govepfl.ch
The table below provides examples of glutamine-linked polymers and their applications in biomaterial science.
| Polymer System | Synthesis Method | Application |
| Glutamine-functionalized PEG-b-PAE copolymer | Grafting of glutamine onto the polymer backbone. researchgate.net | Targeted drug delivery to cancer cells. researchgate.net |
| Glutamic-chitosan hydrogel | Reaction of chitosan with glutamic acid. nih.gov | Heavy metal removal from wastewater. nih.gov |
| PEG hydrogel with glutamine- and lysine-containing peptides | Enzymatic cross-linking of functionalized PEG precursors. nih.govepfl.ch | 3D cell culture matrices for stem cells and organoids. nih.govepfl.ch |
| L-glutamine-linked Poly(lactic-co-glycolic acid) (PLGA) | EDC coupling reaction of PLGA and L-glutamine. mdpi.com | Biodegradable biomaterials with increased hydrophilicity and faster degradation times. mdpi.com |
The research into amino acid-linked polymers, including those with glutamine, is a dynamic field that holds great promise for the development of next-generation biomaterials with enhanced functionality and biocompatibility.
Advanced Analytical and Methodological Approaches in Glutamine Hydrochloride Research
Developments in Chromatographic Techniques for Glutamine and its Metabolites
The accurate quantification and analysis of glutamine and its associated metabolites are crucial for understanding its diverse roles in metabolism. Chromatographic techniques, in particular, have evolved to offer high sensitivity and specificity for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the simultaneous quantification of glutamine and its metabolites, particularly in biological samples like plasma. nih.govcapes.gov.br This method typically requires a derivatization step to make the amino acids volatile enough for gas chromatography. nih.gov
A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts glutamine and glutamate (B1630785) into their tertiary-butyldimethylsilyl (tBDMS) derivatives. nih.govcapes.gov.brplos.org This allows for the intact analysis of these compounds. nih.govcapes.gov.br To ensure accurate quantification, deuterated internal standards of glutamine and glutamate are often used in a reverse isotope dilution method. nih.govcapes.gov.br
Sample preparation for plasma analysis can involve adding an ion-pairing agent like ammonium (B1175870) formate (B1220265), followed by extraction of the amino acids. nih.govcapes.gov.br A significant advantage of this method is that it results in negligible conversion of glutamine to glutamate during the sample preparation and analysis process. nih.govcapes.gov.br The use of automated sample injection and data reduction further enhances the efficiency of GC-MS analysis. nih.gov
GC-MS has been successfully used to measure isotopic enrichments in glutamine and glutamate, which is crucial for metabolic flux studies. nih.gov The precision of these measurements is high, with an average relative standard error of 3.8% for [15N]glutamine and 6% for [15N]glutamate at levels above 1 mol% excess 15N. nih.gov
It's important to note that the derivatization process is critical for successful GC-MS analysis. For instance, some derivatization methods might lead to the conversion of asparagine and glutamine to derivatives containing a nitrile function instead of the amide group. d-nb.info In some cases, issues like the cyclization of L-glutamine to 5-oxoproline can occur during derivatization, which requires careful optimization of the protocol. researchgate.net
Table 2: GC-MS Method for Glutamine and Glutamate Analysis
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | nih.govcapes.gov.brplos.org |
| Internal Standards | Deuterated glutamine and glutamate | nih.govcapes.gov.br |
| Sample Preparation | Ion-pairing with ammonium formate and extraction | nih.govcapes.gov.br |
| Key Advantage | Simultaneous quantification of glutamine and glutamate; negligible conversion | nih.govcapes.gov.br |
| Application | Metabolite profiling, isotopic enrichment studies | nih.gov |
Strategies for Derivatization and Non-Derivatization in Sample Preparation
The choice between derivatization and non-derivatization in sample preparation for glutamine analysis depends on the analytical technique and the specific requirements of the study.
Derivatization Strategies: Derivatization is often necessary for techniques like GC-MS and certain HPLC methods to improve volatility, enhance separation, and increase detection sensitivity. nih.gov
For GC-MS: As mentioned, converting glutamine to its tertiary-butyldimethylsilyl (tBDMS) derivative using agents like MTBSTFA is a common practice. nih.govcapes.gov.br Another approach involves a two-step derivatization where amino acids are first esterified with butanol-hydrogen chloride, a method that has been used for newborn screening. osu.edu
For HPLC: Pre-column derivatization with ortho-phthalaldehyde (OPA) is used for fluorescence detection, offering high sensitivity. nih.gov Post-column derivatization is employed in ion-exchange chromatography, where the separated amino acids react with a reagent before detection. scirp.orgscirp.org The use of 9-fluorenylmethoxycarbonyl chloride (Fmoc) has also been explored to improve the binding of the polar glutamine molecule to HPLC columns, although reproducibility can be a challenge. researchgate.net
Non-Derivatization Strategies: Direct analysis of non-derivatized amino acids is desirable as it simplifies sample preparation and avoids potential artifacts from the derivatization process. researchgate.netnih.gov
HPLC-MS/MS: The development of mixed-mode chromatography has enabled the quantification of non-derivatized free amino acids. nih.gov This method uses a quick protein precipitation step followed by LC-MS/MS analysis, with an analytical runtime of less than 15 minutes for a panel of 38 amino acids. nih.gov Another approach utilizes ion pairing with heptafluorobutyric acid (HFBA) to achieve HPLC separation with detection by positive electrospray ionization LC/MS/MS, eliminating the need for extraction or derivatization. nih.gov
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the analysis of polar compounds like amino acids without derivatization. helixchrom.comjocpr.com A method using a silica (B1680970) column with a mobile phase of potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) has been developed for the determination of 17 individual amino acids. jocpr.com
A significant challenge in glutamine analysis, particularly with mass spectrometry, is the in-source cyclization of glutamine to pyroglutamic acid (pGlu). nih.govacs.org This artifact can lead to inaccurate quantification. nih.govacs.org Strategies to mitigate this include using chromatographic conditions that separate the three metabolites and employing isotopic internal standards to correct for this in-source conversion. nih.gov
Mass Spectrometry-Based Quantitative Metabolomics and Fluxomics
Mass spectrometry (MS) has become an indispensable tool for studying glutamine metabolism, enabling both the quantification of metabolites (metabolomics) and the measurement of metabolic reaction rates (fluxomics). helixchrom.comcreative-proteomics.comnih.gov
Targeted and Untargeted Metabolomics Approaches for Glutamine Metabolism
Metabolomics studies of glutamine metabolism can be broadly categorized into targeted and untargeted approaches. creative-proteomics.comnih.gov
Targeted Metabolomics: This approach focuses on the quantitative measurement of a predefined set of metabolites, such as glutamine and its related compounds. creative-proteomics.com Targeted methods offer high sensitivity and accuracy, making them ideal for assessing specific metabolic pathways. creative-proteomics.com For instance, targeted metabolomics can provide detailed information on the concentrations of glutamine, glutamate, and other key intermediates in various biological samples. creative-proteomics.com This allows researchers to investigate fluctuations in these metabolites in response to different conditions. creative-proteomics.com
Untargeted Metabolomics: Untargeted metabolomics aims to provide a comprehensive profile of all detectable metabolites in a sample. creative-proteomics.com This global view helps in discovering novel biomarkers and exploring broad metabolic alterations associated with specific biological states. creative-proteomics.com In the context of glutamine metabolism, an untargeted approach can reveal unexpected changes in related pathways and identify previously unknown connections. creative-proteomics.com For example, untargeted metabolomics has been used to analyze plasma in critically ill patients, revealing changes in glutamine and glutathione (B108866) cycling. plos.org Similarly, it has been applied to study metabolic changes in cancer, where glutamine plays a crucial role. frontiersin.org
Combining Approaches: Integrating both targeted and untargeted metabolomics can provide a more complete understanding of glutamine metabolism. An initial untargeted analysis can identify potential biomarkers or affected pathways, which can then be validated and quantified using a targeted approach. frontiersin.org For example, an untargeted GC-MS analysis of oral squamous cell carcinoma identified several candidate amino acid biomarkers, which were then quantitatively validated using a targeted UHPLC-MS/MS method. frontiersin.org
Techniques Used: Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for these metabolomics studies. nih.govcreative-proteomics.com LC-MS is particularly versatile, capable of both targeted and untargeted analyses with high sensitivity. creative-proteomics.com GC-MS is ideal for identifying and quantifying small, volatile metabolites, often after a derivatization step. nih.gov
Table 3: Targeted vs. Untargeted Metabolomics in Glutamine Research
| Approach | Goal | Advantages | Applications in Glutamine Research | Reference |
|---|---|---|---|---|
| Targeted | Quantitative measurement of specific metabolites | High sensitivity, accuracy, and reproducibility | Assessing specific pathway alterations, validating biomarkers | creative-proteomics.com |
| Untargeted | Comprehensive profiling of all detectable metabolites | Discovery of novel biomarkers, holistic view of metabolic changes | Identifying broad metabolic shifts in diseases like cancer and sepsis | creative-proteomics.complos.org |
Advanced Spectroscopic Techniques for Structural and Kinetic Insights
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide powerful tools for gaining structural and kinetic insights into glutamine and its metabolic pathways in a non-invasive manner.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique that allows for the reliable identification and quantification of a large number of metabolites, including glutamine, in biological samples like serum and tissues. acs.org ¹H NMR spectra can be used to identify glutamine based on its unique spectral peaks. hmdb.ca
One of the significant contributions of NMR in glutamine research has been the discovery of the cyclization of glutamine to pyroglutamic acid, which can occur during sample preparation methods like protein precipitation and ultrafiltration. acs.org This finding is crucial for ensuring the accuracy of metabolomic studies.
Furthermore, ¹³C NMR spectroscopy is a powerful tool for studying metabolic fluxes in vivo. royalsocietypublishing.orgnih.govpnas.org By using ¹³C-labeled substrates like [1-¹³C]glucose, researchers can trace the flow of carbon atoms through metabolic pathways. pnas.org This has been instrumental in measuring the rate of the glutamate-glutamine neurotransmitter cycle in the brain. royalsocietypublishing.orgpnas.org These studies have shown that the rate of this cycle is high and increases with brain activity, providing a mechanistic link between cortical glucose metabolism and neuronal activity. royalsocietypublishing.org
¹³C NMR has also been used to investigate glutamine metabolism in pancreatic β-cell lines, revealing that glutamine can be metabolized via the γ-glutamyl cycle to produce glutathione. nih.gov
Infrared (IR) Spectroscopy: Infrared spectroscopy is another technique used for the identification of glutamine. The IR spectrum provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds. This method is often used for identity confirmation in quality control settings. biospectra.us
Table 4: Applications of Advanced Spectroscopic Techniques in Glutamine Research
| Technique | Application | Key Findings/Insights | Reference |
|---|---|---|---|
| ¹H NMR | Identification and quantification of glutamine; studying sample preparation artifacts | Discovery of glutamine cyclization to pyroglutamic acid during protein removal | acs.org |
| ¹³C NMR | In vivo metabolic flux analysis; pathway elucidation | Measurement of glutamate-glutamine cycle rate in the brain; evidence for γ-glutamyl cycle activity in pancreatic β-cells | royalsocietypublishing.orgnih.govpnas.org |
| IR Spectroscopy | Identification and quality control | Confirmation of glutamine's molecular structure | biospectra.us |
Bioluminescent and Fluorometric Assays for Real-Time Metabolic Measurements
The study of glutamine metabolism, a critical pathway in cellular bioenergetics and biosynthesis, has been significantly advanced by the development of sensitive and high-throughput analytical techniques. Among these, bioluminescent and fluorometric assays have emerged as powerful tools for the real-time measurement of metabolic fluxes. These methods offer the ability to monitor dynamic changes in glutamine consumption and the secretion of its metabolites, providing crucial insights into cellular metabolic states.
Bioluminescent assays, in particular, have proven to be well-suited for the high-throughput analysis of key metabolic pathways like glycolysis and glutaminolysis. promega.comnih.gov These assays are designed to detect metabolites such as glucose, lactate (B86563), glutamine, and glutamate with high sensitivity, often in the picomole range per sample. nih.gov A key advantage of these assays is their broad linear range and wide dynamic range, which allows for the measurement of both extracellular and intracellular metabolite concentrations. nih.gov Furthermore, many bioluminescent assay protocols incorporate a rapid enzyme inactivation step, which circumvents the need for cumbersome deproteinization procedures that are often required by other analytical methods. nih.gov
The principle behind these assays often involves a series of coupled enzymatic reactions. For instance, in a common glutamine assay, glutaminase (B10826351) first converts glutamine to glutamate. promega.ro The subsequent detection of glutamate then provides a measure of the initial glutamine concentration. promega.ro This can be achieved through a glutamate detection reagent that produces a luminescent signal directly proportional to the amount of glutamate present. promega.ro To specifically measure glutamine, the signal from a sample treated with glutaminase is compared to an untreated sample, with the difference corresponding to the glutamine concentration. promega.ro These assays have been successfully used in various cell-based models, including cancer cell lines, to monitor metabolic changes over time, such as the consumption of glutamine and the secretion of glutamate. nih.govmdpi.com The robustness of these assays is demonstrated by their adaptability to 384-well plate formats, making them suitable for large-scale screening of compound libraries to identify modulators of metabolic pathways. nih.govpromega.ro
Fluorometric assays provide an alternative, yet equally sensitive, method for quantifying glutamine. These assays also typically rely on an enzymatic cascade. In one common format, glutamine is converted to glutamate by glutaminase. caymanchem.comcellbiolabs.com Glutamate oxidase then acts on the glutamate to produce α-ketoglutarate and hydrogen peroxide (H2O2). caymanchem.comcellbiolabs.com The hydrogen peroxide, in the presence of a peroxidase, reacts with a fluorometric probe to generate a highly fluorescent product, such as resorufin. cellbiolabs.com The intensity of the fluorescence is directly proportional to the amount of glutamine in the original sample. cellbiolabs.com Like their bioluminescent counterparts, fluorometric assays can be used to measure glutamine levels in a variety of biological samples, including cell culture supernatants, cell lysates, and tissue homogenates. caymanchem.com These assays also offer the flexibility of being adapted to a colorimetric format, where the final product can be measured by absorbance. caymanchem.com
Table 1: Comparison of Bioluminescent and Fluorometric Assays for Glutamine
| Feature | Bioluminescent Assays | Fluorometric Assays |
| Principle | Coupled enzymatic reactions leading to light emission. promega.com | Coupled enzymatic reactions leading to the production of a fluorescent compound. caymanchem.com |
| Sensitivity | High (picomole range). nih.gov | High (micromolar range). caymanchem.comcellbiolabs.com |
| Dynamic Range | Wide. nih.gov | Wide. caymanchem.com |
| Sample Throughput | High, adaptable to 384-well formats. nih.gov | High, adaptable to microplate formats. cellbiolabs.com |
| Sample Preparation | Often minimal, with rapid enzyme inactivation. nih.gov | May require deproteination for some sample types. cellbiolabs.com |
| Multiplexing | Can be multiplexed with other assays, such as real-time viability assays. nih.gov | Can often be read in either fluorescent or colorimetric mode. caymanchem.com |
| Example Analytes | Glutamine, Glutamate, Glucose, Lactate. promega.comeastport.cz | Glutamine, Glutamate. caymanchem.comcellbiolabs.com |
The real-time nature of these assays is particularly valuable for studying the kinetics of metabolic pathways. tudublin.ie By taking measurements at different time points, researchers can gain a dynamic view of how cells respond to various stimuli or perturbations. tudublin.ie For example, these assays have been used to demonstrate how cancer cells alter their consumption of glucose and glutamine and their secretion of lactate and glutamate over time in culture. eastport.cz This ability to monitor metabolic fluxes in real-time provides a more complete picture of cellular metabolism than can be obtained from endpoint measurements alone. tudublin.ie
Integration of Multi-Omics Data for Systems-Level Understanding of Glutamine Metabolism
A comprehensive understanding of the intricate role of glutamine in cellular processes necessitates a holistic approach that extends beyond the measurement of individual metabolites. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for constructing a systems-level view of glutamine metabolism. embopress.org This multi-omics approach allows researchers to move from identifying individual molecular components to understanding how they interact within a complex network to regulate metabolic pathways. embopress.orgbiorxiv.org
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a direct snapshot of the biochemical activity and state of a cell. nih.gov In the context of glutamine research, metabolomics can identify and quantify the various metabolites produced and consumed during glutamine's breakdown and synthesis. nih.gov When combined with stable isotope tracing, where cells are fed with labeled glutamine (e.g., [U-13C5]glutamine), metabolomics can be used for fluxomics, which measures the rates of metabolic reactions. nih.govcreative-proteomics.com This allows for a dynamic and quantitative assessment of how glutamine carbons are funneled through various metabolic pathways, such as the tricarboxylic acid (TCA) cycle and lipid synthesis. nih.govembopress.org
Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, offers insights into the gene expression programs that underpin metabolic states. oup.com By correlating changes in gene expression with alterations in metabolite levels, researchers can identify the transcriptional regulatory networks that control glutamine metabolism. mdpi.com For example, an increase in the expression of genes encoding glutamine transporters or key metabolic enzymes can be linked to an observed increase in glutamine uptake and catabolism. nih.gov
Proteomics, the study of the entire complement of proteins in a cell, provides the crucial link between the transcriptome and the metabolome. oup.com While transcript levels indicate the potential for protein expression, proteomics measures the actual abundance of proteins, including the enzymes that directly catalyze metabolic reactions. oup.com Integrating proteomics data with metabolomics can reveal post-transcriptional and post-translational regulatory mechanisms that influence metabolic fluxes. embopress.org
The true power of a multi-omics approach lies in the computational integration of these diverse datasets. cbirt.net Methods like COSMOS (Causal Oriented Search of Multi-Omics Space) have been developed to integrate phosphoproteomics, transcriptomics, and metabolomics data to generate mechanistic hypotheses. embopress.org Such computational pipelines can use prior knowledge of signaling and metabolic networks as a scaffold to interpret the multi-omics data, revealing causal relationships between different molecular layers. biorxiv.org For instance, by integrating these datasets, it has been possible to hypothesize how the upregulation of a particular gene, like MYC, can lead to increased expression of a metabolic enzyme, resulting in higher levels of glutamine and its derivatives in certain cancers. embopress.org
Another strategy for integration is pathway-centric analysis, where metabolomic data is transformed into ratios of reactants and products within a specific pathway. embopress.org This approach can reveal distinct metabolic signatures and differential usage of substrates like glucose and glutamine among different cell types, which might not be apparent from analyzing metabolite concentrations alone. embopress.org For example, this type of analysis has shown that some cancer cell lines exhibit high ratios of TCA cycle metabolites relative to pyruvate (B1213749), which is linked to increased glutamine utilization. embopress.org
Table 2: Overview of Multi-Omics Approaches in Glutamine Metabolism Research
| Omics Level | Information Provided | Integration with Other Omics | Example Application in Glutamine Research |
| Genomics | DNA sequence, mutations, copy number variations. oup.com | Provides the foundational blueprint for potential metabolic capabilities. | Identifying mutations in genes of the glutamine metabolic pathway that are associated with disease. |
| Transcriptomics | Gene expression levels (mRNA). oup.com | Correlated with metabolite levels to identify regulatory networks. mdpi.com | Linking increased expression of glutamine transporter genes with higher glutamine uptake in cancer cells. nih.gov |
| Proteomics | Protein abundance, post-translational modifications. oup.com | Links gene expression to metabolic function by quantifying enzyme levels. embopress.org | Confirming that increased gene expression leads to higher levels of glutaminase, the first enzyme in glutaminolysis. |
| Metabolomics | Abundance of small molecule metabolites. nih.gov | Provides a direct readout of the metabolic phenotype resulting from genomic, transcriptomic, and proteomic states. nih.gov | Using stable isotope-labeled glutamine to trace its carbon and nitrogen atoms through central carbon metabolism. creative-proteomics.comnih.gov |
| Fluxomics | Rates of metabolic reactions. nih.gov | Integrates metabolomic data (from isotope tracing) with metabolic network models. | Quantifying the contribution of glutamine to the TCA cycle versus reductive carboxylation. nih.gov |
By integrating these multi-omics datasets, researchers can build comprehensive models of glutamine metabolism. biorxiv.org These models can simulate metabolic fluxes and predict how the system will respond to genetic or pharmacological perturbations. biorxiv.orgcbirt.net This systems-level understanding is crucial for identifying key regulatory nodes in glutamine metabolism that could be targeted for therapeutic intervention in various diseases, including cancer. embopress.org
Future Research Directions and Emerging Paradigms for Glutamine Hydrochloride Studies
Elucidation of Novel Glutamine-Dependent Biochemical Pathways and Regulatory Networks
While the canonical pathways of glutamine metabolism are well-established, emerging research is uncovering novel, context-dependent pathways and intricate regulatory networks that are critical in various physiological and pathological states.
A key area of future research is the exploration of non-canonical glutamine utilization. For instance, in certain cancers like pancreatic ductal adenocarcinoma (PDAC), cells exhibit a unique dependency on a pathway distinct from the conventional conversion of glutamate (B1630785) to α-ketoglutarate by glutamate dehydrogenase (GLUD1) in the mitochondria. researchgate.net These cancer cells instead rely on a pathway where glutamine-derived aspartate is transported to the cytoplasm, converted to oxaloacetate by aspartate transaminase (GOT1), and subsequently to malate (B86768) and pyruvate (B1213749). researchgate.net This non-canonical route is crucial for maintaining the cellular redox state by increasing the NADPH/NADP+ ratio. researchgate.net Further elucidation of such alternative pathways in different cell types and diseases will be a significant research focus.
The regulatory networks governing glutamine metabolism are also a frontier of active investigation. Oncogenic signaling, such as through KRAS, has been shown to reprogram glutamine metabolism by transcriptionally upregulating and repressing key metabolic enzymes. researchgate.net Another regulatory axis involves the transcription factor Nrf2, which is negatively regulated by KEAP1. ascopubs.org Loss-of-function mutations in KEAP1 lead to increased Nrf2 activity, which not only induces antioxidant genes but also heightens a cell's dependence on glutamine. ascopubs.org Understanding how these oncogenic and stress-response pathways intersect to control the expression of glutamine transporters, like ASCT2, and metabolic enzymes, such as glutaminase (B10826351) (GLS), is paramount. ascopubs.orgnih.gov Future studies will likely employ multi-omics approaches to map these complex regulatory landscapes, identifying new nodes for therapeutic intervention.
Moreover, the role of glutamine in supporting the synthesis of other biomolecules beyond energy production continues to be an area of intense study. Glutamine serves as a vital nitrogen source for the synthesis of amino acids, nucleic acids, and asparagine, a process that becomes particularly critical under conditions of glutamine deficiency. mdpi.comascopubs.org The interplay between glutamine and asparagine metabolism, and its implications for cell survival and metastasis, represents a promising avenue for future research. ascopubs.org
Innovations in Computational and Systems Biology Modeling for Glutamine Metabolism
The complexity of metabolic networks necessitates the use of sophisticated computational and systems biology approaches to decipher the dynamics of glutamine metabolism. These models are becoming indispensable tools for integrating large datasets, predicting metabolic fluxes, and identifying potential therapeutic targets. nih.govtudublin.ie
Innovations in this field are moving beyond simple pathway maps to dynamic, predictive models. Flux Balance Analysis (FBA) is a powerful constraint-based modeling technique used to predict metabolic flux distributions throughout a metabolic network. nih.govtudublin.ie FBA models of central carbon metabolism have been instrumental in studying hypotheses like the Warburg effect, the Reverse Warburg effect, and "Glutamine Addiction" in cancer cells. nih.govtudublin.ie Future FBA models will likely incorporate greater detail, including compartmentalization and regulatory constraints, to provide more accurate predictions of metabolic reprogramming in response to genetic or environmental perturbations.
Combining steady-state kinetic monitoring with kinetic modeling is another emerging paradigm. nih.gov These models can simulate the time-course behavior of metabolites, offering deeper insights into the control and regulation of metabolic pathways. By integrating experimental data from techniques like NMR spectroscopy and mass spectrometry, kinetic models can help quantify metabolic changes and identify rate-limiting steps or key regulatory enzymes, such as the impact of Bcl-2-associated athanogene 3 (BAG3) on glutaminase (GLS) stabilization and glutaminolysis. nih.gov
Furthermore, probabilistic graphical models (PGMs) are being used to analyze metabolomics and gene expression data to uncover novel associations without a priori information. researchgate.net This data-driven approach has successfully highlighted the importance of glutamine metabolism in breast cancer by identifying correlations between metabolites and gene expression patterns. researchgate.net The integration of multi-omics data into these computational frameworks will be crucial for building comprehensive, predictive models of cellular metabolism. researchgate.net
Table 1: Computational Modeling Approaches in Glutamine Metabolism Research
| Modeling Approach | Description | Application in Glutamine Research | Key Findings/Potential |
|---|---|---|---|
| Flux Balance Analysis (FBA) | A mathematical method for simulating metabolism at the genome-scale by predicting the flow of metabolites. | Modeling central carbon metabolism in cancer cells to test hypotheses like "Glutamine Addiction". nih.govtudublin.ie | Showed the inducing effect of glutaminolysis on the Warburg effect; identifies metabolic vulnerabilities. nih.gov |
| Kinetic Modeling | Uses ordinary differential equations to describe the dynamic changes of metabolite concentrations over time. | Investigating the effect of protein expression (e.g., BAG3) on glutaminolysis rates. nih.gov | Quantifies metabolic changes, identifies rate-limiting steps, and suggests therapeutic targets. nih.gov |
| Probabilistic Graphical Models (PGM) | A statistical approach to model dependencies between variables (e.g., metabolites, genes) from large datasets. | Analyzing metabolomics and gene expression data from breast cancer tumors to find relevant pathways. researchgate.net | Highlighted the relevance of glutamine metabolism in breast cancer and associated it with clinical outcomes. researchgate.net |
Design and Application of Advanced Chemical Probes and Biosensors for Glutamine Dynamics
A significant challenge in studying glutamine metabolism has been the inability to monitor its concentration and flux in real-time within living cells and organisms. researchgate.netnih.gov To address this, researchers are developing a new generation of advanced chemical probes and biosensors designed to provide high-resolution spatiotemporal information on glutamine dynamics.
A major innovation is the development of genetically encoded fluorescent protein-based biosensors . researchgate.netnih.gov One such example is the "GlutaR" sensor, created by fusing a glutamine-binding protein (GlnBP) with a circularly permuted yellow fluorescent protein (cpYFP). researchgate.netnih.gov Glutamine binding induces a conformational change in the sensor, resulting in a detectable ratiometric fluorescence response. researchgate.net This tool allows for the real-time monitoring of glutamine fluctuations in subcellular compartments like the cytosol, nucleus, and mitochondria, and has been used to investigate how inhibiting glutamine synthetase (GS) and glutaminase (GLS) affects glutamine levels. researchgate.netnih.gov
Another approach involves the synthesis of fluorescently labeled glutamine derivatives . These chemical probes, which can be synthesized via methods like traceless Staudinger ligation, exhibit favorable properties such as high fluorescence quantum yields and photostability. researchgate.netrsc.org The ability of these fluorescent amino acids to permeate cells allows them to serve as probes for imaging and tracking glutamine uptake and distribution. researchgate.net
For in vivo applications, hyperpolarized magnetic resonance using isotope-enriched glutamine probes is an emerging technology. pnas.org Probes like hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine are being developed to overcome the limitations of previous probes, allowing for better resolution between glutamine and its metabolic product, glutamate. pnas.org This technique holds promise for non-invasively imaging glutamine metabolism in preclinical models and, potentially, in human subjects to characterize cancer biology and assess the efficacy of glutaminase inhibitors. pnas.org
Finally, whole-cell biosensors like GlnLux, which consists of an E. coli strain auxotrophic for glutamine and engineered to express a luminescence reporter, provide another tool for visualizing glutamine dynamics. apsnet.org These biosensor cells can detect glutamine released from biological samples, such as the root nodules of legumes, converting the metabolic signal into light for imaging. apsnet.org
Table 2: Advanced Probes and Biosensors for Glutamine Monitoring
| Probe/Biosensor Type | Example | Mechanism of Action | Advantages | Application |
|---|---|---|---|---|
| Genetically Encoded Fluorescent Sensor | GlutaR researchgate.netnih.gov | Glutamine binding to a GlnBP-cpYFP fusion protein causes a conformational change and a ratiometric fluorescence response. | High selectivity, fast response, enables subcellular and in vivo monitoring. researchgate.net | Real-time imaging of glutamine fluctuations in cell compartments and tissues. researchgate.netnih.gov |
| Fluorescent Chemical Probe | Fluorescent-labeled Gln derivatives researchgate.netrsc.org | Synthetic glutamine analogs with attached fluorophores that can be visualized after cellular uptake. | High fluorescence quantum yield, photostability, potential for chemical biology applications. researchgate.net | Tracking glutamine permeation and distribution within cellular components. researchgate.net |
| Hyperpolarized MR Probe | [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine pnas.org | Isotope-enriched glutamine is hyperpolarized to dramatically increase MR signal, allowing detection of its conversion to glutamate. | Non-invasive, provides metabolic flux information, clinically translatable. pnas.org | In vivo imaging of glutaminase activity in tumors. pnas.org |
| Whole-Cell Biosensor | GlnLux apsnet.org | An E. coli strain auxotrophic for glutamine that produces light via a lux reporter in the presence of glutamine. | High sensitivity and specificity for exogenous glutamine. apsnet.org | Visualizing glutamine accumulation and release from biological systems like plant roots. apsnet.org |
Interdisciplinary Research Bridging Structural Biology, Biochemistry, and Cellular Physiology of Glutamine Hydrochloride
A holistic understanding of the role of glutamine hydrochloride in biological systems can only be achieved through interdisciplinary research that integrates insights from structural biology, biochemistry, and cellular physiology. This synergistic approach allows scientists to connect molecular architecture with catalytic function and ultimately to cellular behavior and organismal health.
Structural biology provides the atomic-level blueprint of the enzymes involved in glutamine metabolism, such as glutamine-hydrolyzing synthetases. frontiersin.org Understanding the three-dimensional architecture of these enzymes, including the structure of their active sites and the mechanisms that couple their domains, is crucial. frontiersin.org For example, studying the architecture of bifunctional enzymes reveals how they use ammonia (B1221849) tunnels to channel reactive intermediates between catalytic sites, preventing leakage of toxic ammonia. frontiersin.org This structural information is foundational for designing specific inhibitors or activators.
Biochemistry delves into the catalytic mechanisms, kinetics, and regulation of these enzymes. researchgate.netroutledge.com Biochemical studies elucidate how enzymes like asparagine synthetase utilize glutamine and ATP to synthesize new carbon-nitrogen bonds, and how their activity is regulated by substrates and products. frontiersin.org This knowledge is essential for interpreting the metabolic fluxes observed in cells and for understanding how genetic mutations can lead to disease. routledge.com
Cellular physiology bridges molecular events to cellular function. Research in this area examines how glutamine metabolism supports diverse cellular processes, including maintaining the integrity of the intestinal mucosa, supporting immune cell proliferation, and regulating redox balance. mdpi.comresearchgate.net By manipulating glutamine availability or the expression of key metabolic enzymes, physiologists can observe the downstream consequences on cell growth, apoptosis, and stress responses. researchgate.net For instance, studies have shown that glutamine supplementation can enhance the expression of heat shock proteins, thereby protecting intestinal epithelial cells from stress-induced death. researchgate.netnih.gov
The convergence of these disciplines is creating a new paradigm for glutamine research. By combining structural insights with biochemical data and observations of cellular responses, researchers can build comprehensive models that explain how a single molecule, glutamine, can have such pleiotropic effects. This integrated approach is essential for translating fundamental discoveries about glutamine hydrochloride into effective clinical applications. routledge.com
Q & A
Q. What are the recommended methods for synthesizing H-Glu-NH2 HCl with high purity, and how can impurities be minimized?
To synthesize this compound, researchers should employ solid-phase peptide synthesis (SPPS) or solution-phase methods with Fmoc/t-Bu protection strategies. Critical steps include:
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the product. Monitor purity via LC-MS or NMR (¹H/¹³C) to confirm absence of residual protecting groups or byproducts .
- Impurity Control : Optimize reaction stoichiometry, temperature, and coupling agents (e.g., HBTU/DIPEA) to reduce racemization. Post-synthesis, perform recrystallization in ethanol/water mixtures to remove hygroscopic impurities .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Primary Characterization : Use ¹H and ¹³C NMR to verify backbone amide bonds and side-chain deprotection. For example, the α-proton of glutamic acid typically resonates at δ 3.7–4.2 ppm in D₂O .
- Secondary Confirmation : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical [M+H]+ for C₅H₁₁N₂O₃·HCl: 199.06 Da). Pair with FT-IR to detect characteristic N-H stretches (3300–3500 cm⁻¹) and carboxylate vibrations (1600–1700 cm⁻¹) .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions (e.g., pH, temperature)?
A robust stability study requires:
- Condition Replication : Simulate physiological environments (e.g., pH 2.0 for gastric fluid, pH 7.4 for plasma) using phosphate or acetate buffers. Incubate samples at 37°C and monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs) .
- Degradation Pathways : Identify hydrolytic or oxidative products using LC-MS/MS. For instance, acidic conditions may cleave the amide bond, yielding glutamic acid and ammonium chloride. Quantify degradation kinetics using Arrhenius plots to predict shelf-life .
Q. What strategies are effective in resolving contradictory data regarding the solubility profile of this compound in aqueous buffers?
Contradictions often arise from variability in buffer composition or measurement techniques. To address this:
- Standardization : Use USP-grade buffers (e.g., PBS, Tris-HCl) prepared at identical ionic strengths (e.g., 150 mM NaCl). Measure solubility via gravimetric analysis after equilibration at 25°C for 24 hrs .
- Data Harmonization : Apply multivariate regression to isolate factors influencing solubility (e.g., pH, counterion effects). Cross-validate results with computational tools like COSMO-RS to predict solvent-solute interactions .
Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets (e.g., glutamate receptors)?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Parameterize force fields with partial charges derived from quantum mechanical calculations (e.g., DFT/B3LYP) .
- Experimental Validation : Validate docking poses via surface plasmon resonance (SPR) to measure binding affinity (KD). Correlate computational ΔG values with experimental IC₅₀ data from cell-based assays (e.g., HEK293 cells expressing mGluR5) .
Methodological Guidelines for Data Reporting
- Reproducibility : Adhere to NIH guidelines for documenting experimental conditions (e.g., buffer pH, instrument calibration dates) to enable replication .
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to contextualize significance .
- Data Contradictions : Clearly annotate outliers in datasets and provide mechanistic hypotheses (e.g., solvent polarity effects on solubility) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
